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  • Product: enkephalinamide-Leu, Ala(2)-
  • CAS: 65189-64-2

Core Science & Biosynthesis

Foundational

structure-activity relationship of enkephalin analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of Enkephalin Analogs Foreword The discovery of the endogenous opioid peptides, the enkephalins, in 1975 marked a watershed moment in neurobiology and ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Enkephalin Analogs

Foreword

The discovery of the endogenous opioid peptides, the enkephalins, in 1975 marked a watershed moment in neurobiology and pharmacology. These simple pentapeptides, Tyr-Gly-Gly-Phe-Met (Met-enkephalin) and Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin), represent the body's intrinsic mechanism for pain modulation.[1][2] However, their therapeutic potential was immediately hampered by two critical liabilities: rapid enzymatic degradation and poor penetration of the blood-brain barrier (BBB).[2][3] This guide delves into the extensive structure-activity relationship (SAR) studies that have transformed these fragile endogenous molecules into potent, stable, and systemically active therapeutic candidates. We will explore the chemical logic behind analog design, the experimental workflows used to validate them, and the key structural modifications that govern their interaction with opioid receptors.

The Native Enkephalin: A Blueprint for Opioid Activity

The native enkephalin pentapeptide sequence is the fundamental pharmacophore. Specific residues are essential for receptor recognition and activation, acting in concert to elicit a biological response.[2][4]

  • Tyrosine at Position 1 (Tyr¹): The N-terminal tyrosine is indispensable. Its phenolic hydroxyl group and protonated amino group are critical for binding to opioid receptors, mimicking a key interaction of morphine.[2][4] Metabolites lacking this residue are devoid of opioid receptor affinity.[5]

  • Glycine at Positions 2 and 3 (Gly²-Gly³): This dipeptide segment acts primarily as a flexible spacer, allowing the two aromatic residues (Tyr¹ and Phe⁴) to adopt the correct spatial orientation for receptor binding.[2][4]

  • Phenylalanine at Position 4 (Phe⁴): The aromatic side chain of phenylalanine forms a crucial hydrophobic interaction within the receptor binding pocket.[2][6] The distance between the Tyr¹ and Phe⁴ aromatic rings is a key determinant of receptor selectivity.[7]

  • Leucine/Methionine at Position 5 (Leu⁵/Met⁵): The C-terminal residue influences selectivity, with Leu-enkephalin showing a higher affinity for the δ-opioid receptor (DOR) and Met-enkephalin having a more balanced profile.[2] The free carboxyl group at this position is a primary target for enzymatic degradation.[6]

G cluster_enkephalin Native Leu-Enkephalin Structure cluster_key Pharmacophore Elements Tyr1 Tyr¹ (Essential for Binding) Gly2 Gly² (Spacer) Tyr1->Gly2 Gly3 Gly³ (Spacer) Gly2->Gly3 Phe4 Phe⁴ (Hydrophobic Interaction) Gly3->Phe4 Leu5 Leu⁵ (Selectivity/Degradation Site) Phe4->Leu5 N_Terminus Protonated N-Terminus (Tyr¹ Amine) C_Terminus C-Terminus (Leu⁵ Carboxyl)

Caption: Core pharmacophore of the native Leu-enkephalin peptide.

Core Strategies in Enkephalin Analog Design

The rational design of enkephalin analogs revolves around systematically addressing the inherent weaknesses of the parent molecules. The primary goals are to enhance metabolic stability, modulate receptor affinity and selectivity, and improve bioavailability, particularly across the blood-brain barrier.

Enhancing Metabolic Stability

Native enkephalins are rapidly hydrolyzed by peptidases in the plasma and synaptic cleft.[8] The two main enzymatic cleavage points are the Tyr¹-Gly² bond (by aminopeptidases) and the Gly³-Phe⁴ bond (by neutral endopeptidase, or neprilysin).[9][10]

Causality Behind Experimental Choices: The core principle for enhancing stability is to introduce modifications that sterically hinder or are not recognized by these degrading enzymes, without disrupting the essential pharmacophore required for receptor binding.

  • D-Amino Acid Substitution: Replacing the L-amino acid Gly² with a D-amino acid (e.g., D-Ala, D-Thr) is the most common and effective strategy.[2] This single change dramatically increases resistance to aminopeptidase cleavage, leading to a profound increase in analgesic potency and duration of action.[3]

  • N-Terminal Modification: Acylation of the N-terminal amine group can provide protection against aminopeptidases. However, this must be done cautiously, as the free amine is critical for receptor interaction.

  • C-Terminal Modification: Converting the C-terminal carboxyl group to an amide (e.g., Leu-NH₂) or an ester (e.g., Leu-OMe) protects against carboxypeptidases and can also increase lipophilicity.[11]

  • Conformational Constraint (Cyclization): Cyclizing the peptide, for instance by linking the C-terminus to the side chain of an amino acid at position 2, creates a rigid structure that is a poor substrate for peptidases.[12][13] Cyclic analogs are often highly resistant to degradation.[12]

Modulating Receptor Affinity and Selectivity

Enkephalins interact with multiple opioid receptors, primarily the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), and to a lesser extent, the κ-opioid receptor (KOR).[2] Fine-tuning the structure allows for the development of analogs with high affinity and selectivity for a specific receptor subtype, which is crucial for achieving desired therapeutic effects while minimizing side effects.

  • Position 1 (Tyr¹): While Tyr itself is crucial, replacing it with 2',6'-dimethyltyrosine (Dmt) has been shown to significantly increase MOR affinity, helping to create more balanced MOR/DOR ligands or MOR-selective ones.[6]

  • Position 2: Substitution with bulky or constrained D-amino acids like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) can enhance affinity, particularly for the KOR.[7]

  • Position 4 (Phe⁴): This is a key position for modulating activity.

    • Halogenation: Adding a halogen (e.g., Cl, F) to the para-position of the phenyl ring can increase binding affinity at all opioid receptors.[7][14] Interestingly, specific substitutions on the phenyl ring can introduce novel activity; for example, a chlorine substitution in combination with C-terminal modifications can confer KOR antagonist properties to a MOR/DOR agonist scaffold.[14]

    • Meta-Position Substitution: Modifications at the meta-position of the Phe⁴ ring can be used to fine-tune potency, selectivity, and even signaling bias (G-protein vs. β-arrestin pathways).[15][16]

  • Position 5 and C-Terminus: This region is highly tolerant of modification and plays a major role in selectivity.

    • Hydrophobicity: Attaching large, hydrophobic moieties, such as parts of the fentanyl structure, to the C-terminus can dramatically increase MOR affinity and overall potency.[6][17]

    • Structure and Flexibility: The topographical structure of the C-terminal extension is critical. More flexible and longer extensions tend to favor the MOR binding pocket, while more constrained structures can retain DOR affinity.[6]

  • Dimerization: Linking two enkephalin pharmacophores "tail-to-tail" via a hydrazide bridge, as in the case of biphalin, results in an analog with extraordinary potency at both MOR and DOR.[18] This is thought to arise from cooperative binding or improved enzymatic stability.[18]

cluster_mods Key SAR Modifications center Enkephalin Backbone (Tyr-Gly-Gly-Phe-Leu) pos1 Pos 1 (Tyr) - Dmt substitution ↑ MOR affinity center->pos1 pos2 Pos 2 (Gly) - D-Ala substitution ↑ Stability center->pos2 pos4 Pos 4 (Phe) - Halogenation ↑ Affinity - Meta-substitutions tune bias center->pos4 pos5 Pos 5 (C-Terminus) - Amidation ↑ Stability - Hydrophobic conjugation ↑ Potency center->pos5 global Global Modifications - Cyclization ↑ Stability/Selectivity - Dimerization ↑↑ Potency center->global

Caption: Major sites and outcomes of enkephalin analog modification.
Improving Blood-Brain Barrier (BBB) Penetration

For centrally-acting analgesics, crossing the BBB is a major hurdle. Native enkephalins are too polar and are substrates for efflux pumps, preventing significant brain entry.[1][19]

  • Increasing Lipophilicity: A common strategy is to increase the overall hydrophobicity of the molecule. This can be achieved by adding lipophilic groups at the C-terminus or by incorporating hydrophobic amino acids.[14][17]

  • Glycosylation: Paradoxically, attaching a sugar moiety (glycosylation) to the peptide can significantly improve BBB penetration and lead to enhanced analgesic effects after peripheral administration.[19][20][21] While this decreases lipophilicity, it is thought that the glycopeptide hijacks glucose transport systems (like GLUT-1) to be actively transported into the brain.[22] This modification also typically increases enzymatic stability.[20]

Experimental Workflows for SAR Evaluation

A systematic approach is required to characterize novel enkephalin analogs. The workflow progresses from initial receptor interaction studies to functional cellular assays and finally to in vivo assessment of therapeutic efficacy and side effects.

G cluster_workflow SAR Evaluation Workflow design Analog Design & Solid-Phase Synthesis bind In Vitro Binding Assays (Determine Ki at MOR, DOR, KOR) design->bind Characterize Affinity func In Vitro Functional Assays (Determine EC50/IC50 & Efficacy) bind->func Assess Function vivo In Vivo Analgesic Models (Tail-flick, Hot-plate) func->vivo Evaluate Efficacy

Caption: Standard experimental workflow for enkephalin analog validation.
In Vitro Characterization: Binding and Functional Assays

These assays are the foundation of SAR analysis, providing quantitative data on how a structural modification affects receptor interaction and signaling.

  • Receptor Binding Assays: These assays determine the affinity (expressed as the inhibition constant, Kᵢ) of an analog for each opioid receptor subtype. The most common format is a competitive radioligand binding assay.[23]

  • Functional Assays: These assays measure the biological response following receptor binding, determining whether an analog is an agonist, antagonist, or partial agonist, and its potency (EC₅₀ or IC₅₀).

    • [³⁵S]GTPγS Binding Assay: Directly measures G-protein activation, a primary step in opioid receptor signaling.[24]

    • cAMP Inhibition Assay: Opioid receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] Measuring this decrease is a robust method for quantifying agonist activity.[16][25]

    • β-Arrestin Recruitment Assay: This assay quantifies an alternative signaling pathway and is crucial for determining if an analog is "biased" towards G-protein signaling over β-arrestin signaling, a profile thought to reduce certain side effects.[15][26]

Opioid Receptor Signaling Pathways

Understanding the downstream signaling is key to interpreting functional assay data. Activation of MOR, DOR, or KOR by an enkephalin analog leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[9]

cluster_main Opioid Receptor Gαi-Coupled Signaling ligand Enkephalin Analog receptor Opioid Receptor (MOR/DOR/KOR) ligand->receptor Binds g_protein Gαi Gβγ receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates cellular_response Cellular Response (↓ Neurotransmission) pka->cellular_response ion_channel->cellular_response

Caption: Canonical Gαi-coupled signaling pathway for opioid receptors.

Data Summary: A Comparative Look at Key Analogs

The following table summarizes in vitro data for native enkephalin and several illustrative analogs, showcasing the impact of specific structural modifications.

Analog Sequence/Key Modification MOR Kᵢ (nM) DOR Kᵢ (nM) GPI IC₅₀ (nM) MVD IC₅₀ (nM) Reference(s)
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu~25~1.523011[12][27]
DAMGOTyr-D-Ala -Gly-N-Me-Phe -Gly-ol 1.32252.62900[25]
DADLETyr-D-Ala -Gly-Phe-D-Leu 3.11.8323.5[15]
Ligand 16Dmt -D-Ala -Gly-Phe-[4-Anilidopiperidine] 0.380.368.511.83[6]
Cyclic AnalogH-Tyr-cyclo(-Nγ-D-A₂bu -Gly-Phe-Leu-)2.511.213.2-[12]

Note: Data are compiled from multiple sources and experimental conditions may vary. GPI (guinea pig ileum) is a functional assay rich in MOR, while MVD (mouse vas deferens) is rich in DOR.

Protocols for Core Methodologies

Adherence to robust, validated protocols is essential for generating reliable and reproducible SAR data.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of an enkephalin analog for a specific opioid receptor subtype (e.g., MOR).

Self-Validating System: The protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and specific binding (total - non-specific) to ensure assay integrity.

Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., hMOR).

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • For non-specific binding (NSB) wells, add 50 µL of a high concentration of a standard unlabeled ligand (e.g., 10 µM Naloxone).

    • For experimental wells, add 50 µL of varying concentrations of the test enkephalin analog (e.g., 0.01 nM to 10 µM).

    • Add 50 µL of a constant concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR) to all wells. The concentration should be approximately equal to its K𝘥 value.

    • Add 50 µL of the prepared cell membranes (~20-50 µg protein) to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test analog.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Experimental Protocol: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC₅₀/IC₅₀) and efficacy of an enkephalin analog as an agonist or antagonist.

Self-Validating System: The protocol includes a forskolin stimulation step to create a measurable cAMP window. A known full agonist is used as a positive control to normalize the response and determine the relative efficacy of test compounds.

Methodology:

  • Cell Culture:

    • Plate CHO or HEK293 cells expressing the opioid receptor of interest in a 96-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Wash cells once with serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of the test enkephalin analog for 15 minutes at 37°C.

    • Stimulate the cells by adding a constant concentration of forskolin (e.g., 5 µM) to all wells to activate adenylyl cyclase and raise intracellular cAMP levels. Incubate for another 15-20 minutes.

  • Cell Lysis and Detection:

    • Aspirate the media and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Quantification:

    • Measure the cAMP concentration in each well using the appropriate plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level (or % inhibition of forskolin-stimulated levels) against the log concentration of the test analog.

    • Fit the curve using a non-linear regression model (log[agonist] vs. response) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (Eₘₐₓ).

    • The efficacy of a test compound is often expressed as a percentage relative to the maximal response produced by a standard full agonist.

Conclusion and Future Perspectives

The journey from native enkephalins to clinically viable analogs is a testament to the power of medicinal chemistry and rational drug design. The core principles of SAR—D-amino acid substitution for stability, C-terminal modification for potency, and targeted changes at Phe⁴ for selectivity—have been instrumental. The development of multifunctional ligands that combine opioid agonism with other activities (e.g., KOR antagonism or monoamine reuptake inhibition) represents a promising frontier.[7][14] Furthermore, the growing understanding of biased agonism offers a pathway to design analogs that preferentially activate therapeutic signaling pathways while avoiding those associated with adverse effects, potentially leading to safer and more effective opioid analgesics.[26] Continued exploration of novel chemical modifications, guided by the foundational SAR principles outlined in this guide, will undoubtedly yield the next generation of peptide-based therapeutics.

References

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Exploratory

A Senior Application Scientist's Guide to Tyr-D-Ala-Gly-Phe-Leu-NH2: A Potent Synthetic Opioid Peptide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the synthetic pentapeptide Tyr-D-Ala-Gly-Phe-Leu-NH2, a potent and well-characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic pentapeptide Tyr-D-Ala-Gly-Phe-Leu-NH2, a potent and well-characterized enkephalin analog. This document details its chemical structure, pharmacological profile as a high-affinity opioid receptor agonist, and the downstream signaling pathways it modulates. We present a comprehensive overview of its structure-activity relationship, highlighting the critical roles of the D-alanine substitution and C-terminal amidation in conferring enzymatic stability and potent bioactivity. Furthermore, this guide offers detailed, field-proven protocols for key experimental methodologies essential for its characterization, including radioligand binding assays, functional cAMP inhibition assays, and in vivo analgesic assessments. The objective is to equip researchers and drug developers with the foundational knowledge and practical frameworks required to effectively utilize and investigate this important research compound.

Introduction and Scientific Context

The endogenous opioid system, comprising opioid peptides (e.g., enkephalins, endorphins) and their receptors (mu, delta, kappa), is a critical regulator of pain, mood, and reward. The native enkephalins, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), were discovered in the 1970s, but their therapeutic potential was limited by rapid degradation by peptidases. This led to the rational design of synthetic analogs with enhanced stability and potency.

Tyr-D-Ala-Gly-Phe-Leu-NH2, also known as [D-Ala2, Leu5]-enkephalinamide, emerged from these efforts as a flagship research compound. It is a modification of the natural Leu-enkephalin sequence. The strategic substitution of L-alanine with D-alanine at position 2 renders the peptide highly resistant to aminopeptidase cleavage, a primary route of enkephalin degradation. This guide will dissect the multifaceted nature of this peptide, from its receptor interaction profile to its application in preclinical models.

Molecular Profile and Structure-Activity Relationship (SAR)

The potency and stability of Tyr-D-Ala-Gly-Phe-Leu-NH2 are not accidental; they are the result of deliberate chemical modifications to the native enkephalin scaffold.

  • Tyrosine at Position 1 (Tyr1): The N-terminal tyrosine residue is the cornerstone of activity for virtually all opioid peptides. Its phenolic hydroxyl group and protonated amine are essential for forming critical hydrogen bonds within the opioid receptor binding pocket, analogous to the interactions made by morphine.[1]

  • D-Alanine at Position 2 (D-Ala2): This is arguably the most significant modification. The native Gly-Gly sequence is a prime target for peptidases. Replacing the glycine at position 2 with a D-amino acid, D-alanine, sterically hinders the approach of these enzymes, dramatically increasing the peptide's biological half-life. This substitution is a common strategy in the design of potent enkephalin analogs.[2][3]

  • Phenylalanine at Position 4 (Phe4): The aromatic side chain of phenylalanine is another critical component of the pharmacophore, participating in hydrophobic interactions within the receptor.

  • C-Terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide moiety further protects the peptide from degradation by carboxypeptidases. This modification also enhances binding affinity, likely by eliminating a negative charge that may be unfavorable for receptor interaction.

These structural modifications collectively transform a transient endogenous signal into a robust pharmacological tool.

Pharmacology and Mechanism of Action

Tyr-D-Ala-Gly-Phe-Leu-NH2 functions as a potent agonist at opioid receptors, primarily targeting the mu (μ) and delta (δ) subtypes.[4] There are three major families of opioid receptors: mu, delta, and kappa.[5]

Receptor Binding Profile

The affinity of a ligand for its receptor is a primary determinant of its potency. This is quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. While specific Ki values can vary between studies and assay conditions, Tyr-D-Ala-Gly-Phe-Leu-NH2 consistently demonstrates high affinity for both mu and delta opioid receptors, often in the low nanomolar range.

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu-Opioid Receptor (MOR) Delta-Opioid Receptor (DOR) Kappa-Opioid Receptor (KOR)
Tyr-D-Ala-Gly-Phe-Leu-NH2 Low nM Low nM >1000 nM
DAMGO (μ-selective agonist) ~1.5 nM[6] High nM High nM

| DPDPE (δ-selective agonist) | High nM | ~3.3 nM[6] | High nM |

Note: Values are compiled from typical literature findings and are for comparative purposes.

Intracellular Signaling Pathway

Opioid receptors are canonical members of the G protein-coupled receptor (GPCR) superfamily.[7] Upon agonist binding, they couple to inhibitory G proteins of the Gαi/o family.[8][9] This initiates a signaling cascade that mediates the peptide's physiological effects.

The core mechanism proceeds as follows:

  • Agonist Binding: Tyr-D-Ala-Gly-Phe-Leu-NH2 binds to the extracellular domain of the mu or delta opioid receptor.

  • GPCR Activation: This induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric G protein (Gαi/βγ).

  • G Protein Dissociation: The Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.[8]

  • Downstream Effector Modulation:

    • Gαi-GTP: The active Gαi subunit directly inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[10]

    • Gβγ Subunit: The freed Gβγ dimer interacts with and modulates various ion channels. It activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of this signaling cascade in neurons is a reduction in excitability and a decrease in the release of neurotransmitters, which underlies the peptide's analgesic and other central nervous system effects.

Diagram 1: Opioid Receptor Gαi-Coupled Signaling Pathway

Opioid_Signaling Receptor_Inactive Opioid Receptor (Inactive) Receptor_Active Opioid Receptor (Active) G_Protein_Inactive Gαi(GDP)-βγ (Inactive) Receptor_Inactive->G_Protein_Inactive Activates G_Protein_Active_Alpha Gαi-GTP (Active) G_Protein_Active_BetaGamma Gβγ G_Protein_Inactive->G_Protein_Active_Alpha GDP→GTP AC Adenylyl Cyclase G_Protein_Active_Alpha->AC Inhibits GIRK GIRK Channel (Closed) G_Protein_Active_BetaGamma->GIRK Activates cAMP cAMP AC->cAMP Converts GIRK_Open GIRK Channel (Open) K_out K+ Efflux (Hyperpolarization) GIRK_Open->K_out Ligand Tyr-D-Ala-Gly-Phe-Leu-NH2 Ligand->Receptor_Inactive Binds ATP ATP ATP->AC

Caption: Agonist binding to the Gαi-coupled opioid receptor inhibits adenylyl cyclase and activates GIRK channels.

Key Experimental Methodologies

To fully characterize Tyr-D-Ala-Gly-Phe-Leu-NH2 or similar compounds, a tiered approach involving binding, functional, and in vivo assays is essential.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the peptide for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Principle: This assay measures the ability of the unlabeled test compound (the peptide) to compete with a radiolabeled ligand of known high affinity and specificity (e.g., [3H]DAMGO for MOR) for binding to receptors in a tissue or cell membrane preparation.[5][11]

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat thalamus, rich in MOR) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[12]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation to remove endogenous ligands and cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane homogenate, assay buffer, and a fixed concentration of the radioligand (e.g., [3H]DAMGO at its approximate Kd).

    • Non-Specific Binding (NSB) Wells: Add membrane homogenate, radioligand, and a high concentration of a non-labeled, potent competitor (e.g., 10 µM naloxone) to saturate all specific binding sites.

    • Competition Wells: Add membrane homogenate, radioligand, and serial dilutions of the test peptide (Tyr-D-Ala-Gly-Phe-Leu-NH2).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C).[12] This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to minimize dissociation.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Radioligand Binding Assay Workflow

Binding_Workflow prep 1. Membrane Preparation (e.g., Brain Homogenate) setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (e.g., 60 min @ 30°C) setup->incubate harvest 4. Rapid Filtration (Separate Bound/Unbound) incubate->harvest count 5. Scintillation Counting (Measure Radioactivity) harvest->count analyze 6. Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for determining receptor binding affinity (Ki) via competition assay.

Protocol 2: Gαi-Coupled cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) and efficacy of the peptide as a receptor agonist.

Principle: Since the target receptor couples to Gαi, agonist activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This assay quantifies the peptide's ability to produce this effect.[13][14][15][16] To measure a decrease from baseline, cells are first stimulated with a compound like forskolin, which directly activates adenylyl cyclase to produce a robust cAMP signal.

Methodology:

  • Cell Culture: Use a cell line stably expressing the opioid receptor of interest (e.g., CHO-MOR cells). Plate the cells in a suitable format (e.g., 384-well plate) and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

    • Add serial dilutions of the test peptide (Tyr-D-Ala-Gly-Phe-Leu-NH2) to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's protocol.

    • Measure cAMP levels using a homogenous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.[10] These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • The raw output (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value, which represents the concentration of the peptide that produces 50% of its maximal inhibitory effect.

Protocol 3: In Vivo Hot Plate Analgesia Test

Objective: To assess the centrally-mediated antinociceptive (analgesic) effects of the peptide in an animal model.

Principle: The hot plate test measures the latency of a pain response to a thermal stimulus.[17][18][19] An increase in the time it takes for the animal to react (e.g., by licking a paw or jumping) after drug administration indicates an analgesic effect.[17][20] This is a classic test for centrally acting analgesics like opioids.[17]

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room and handling for several days before the experiment.

  • Apparatus: Use a commercial hot plate apparatus set to a constant, non-injurious temperature (e.g., 55 ± 1°C).[21]

  • Baseline Measurement:

    • Gently place each animal on the hot plate and start a timer.

    • Measure the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, shaking, or jumping).[21]

    • To prevent tissue damage, implement a cut-off time (e.g., 30 or 45 seconds), after which the animal is immediately removed regardless of response.

    • Animals with extreme baseline latencies (too short or too long) should be excluded.

  • Drug Administration:

    • Administer the test peptide via a relevant route (e.g., intracerebroventricular (i.c.v.) for direct central action, or intravenous (i.v.)).

    • Administer vehicle solution to a control group. A positive control group (e.g., morphine) is also essential.

  • Post-Treatment Testing:

    • At a predetermined time point after injection (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis:

    • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the vehicle, peptide-treated, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Applications and Future Directions

Tyr-D-Ala-Gly-Phe-Leu-NH2 is not a clinical therapeutic but serves as an invaluable research tool. Its high potency and stability make it a standard agonist for:

  • Characterizing the pharmacology of mu and delta opioid receptors.

  • Serving as a reference compound in the screening and development of new opioid ligands.[22]

  • Investigating the physiological roles of the opioid system in preclinical models of pain, addiction, and mood disorders.

The principles underlying its design—specifically the use of D-amino acids and C-terminal modification to enhance stability—remain fundamental strategies in modern peptide-based drug discovery.[3][23][24]

Conclusion

Tyr-D-Ala-Gly-Phe-Leu-NH2 stands as a testament to the power of rational peptide design. By systematically addressing the metabolic liabilities of endogenous enkephalins, scientists created a potent and stable pharmacological probe that has been instrumental in advancing our understanding of the opioid system. The experimental frameworks detailed in this guide provide the necessary tools for researchers to continue to explore the intricate pharmacology of opioid receptors and to drive the development of next-generation therapeutics.

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The Physiological Cornerstone: An In-depth Technical Guide to the Core Roles of Endogenous Enkephalins

This guide provides a comprehensive exploration of the physiological roles of endogenous enkephalins, intended for researchers, scientists, and professionals in drug development. It moves beyond a surface-level overview...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the physiological roles of endogenous enkephalins, intended for researchers, scientists, and professionals in drug development. It moves beyond a surface-level overview to delve into the biochemical intricacies, signaling cascades, and multifaceted functions of these pivotal neuropeptides. The content is structured to offer not just a recitation of facts, but a deeper understanding of the causal relationships that govern enkephalin activity, supported by field-proven experimental insights.

The Enkephalin System: A Primer on the Body's Intrinsic Opioids

Discovered in 1975, enkephalins were among the first endogenous opioid peptides identified, revealing the body's innate capacity to modulate pain and affect.[1][2] These pentapeptides, meaning they are composed of five amino acids, are classified into two primary forms: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2] Their synthesis originates from a larger precursor protein called proenkephalin, which is encoded by the PENK gene.[2][3] Through a series of enzymatic cleavages by prohormone convertases and carboxypeptidase E, the active enkephalin pentapeptides are liberated.[3][4]

The biological actions of enkephalins are terminated by enzymatic degradation. Two key metallopeptidases, aminopeptidase N and neprilysin (also known as neutral endopeptidase), are responsible for their rapid breakdown in the synaptic cleft, ensuring a tight regulation of their signaling.[3][5] This rapid degradation underscores the transient and localized nature of enkephalinergic signaling.

Enkephalins are widely distributed throughout the central, peripheral, and autonomic nervous systems, as well as in endocrine tissues like the adrenal medulla.[1][5] High concentrations are found in brain regions critical for pain perception, emotional regulation, and autonomic control, including the periaqueductal gray (PAG), amygdala, hypothalamus, and the substantia gelatinosa of the spinal cord.[1][6]

Receptor Engagement and Intracellular Signaling Cascades

Enkephalins exert their profound physiological effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] There are three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ).[1][7] Enkephalins exhibit the highest affinity for the delta-opioid receptor (DOPr), followed by the mu-opioid receptor (MOPr), and have a low affinity for the kappa-opioid receptor (KOPr).[1][8]

Upon binding to MOPr or DOPr, a conformational change is induced in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events primarily aimed at reducing neuronal excitability.[1] The key signaling events are:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] This reduction in cAMP dampens the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[1] It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[6] Simultaneously, it inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx which is crucial for neurotransmitter release.[1][6]

The net effect of these signaling events is a potent inhibition of neuronal activity and a reduction in the release of various neurotransmitters, including substance P, glutamate, and acetylcholine.[3][[“]]

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENK Enkephalin OR Opioid Receptor (μ or δ) ENK->OR Binds GP Gi/o Protein OR->GP Activates AC Adenylyl Cyclase GP->AC Inhibits GIRK GIRK Channel (K+) GP->GIRK Activates VGCC VGCC (Ca2+) GP->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion Neurotransmitter ↓ Neurotransmitter Release Ca_ion->Neurotransmitter

Figure 1: Enkephalin Signaling Pathway.

Multifaceted Physiological Roles of Endogenous Enkephalins

The widespread distribution of enkephalins and their receptors translates into a diverse array of physiological functions.[1][10]

Pain Modulation and Analgesia

The most well-characterized role of enkephalins is in the regulation of nociception, or the sensation of pain.[2][3][7] They act as potent endogenous analgesics at multiple levels of the nervous system.[3]

  • Spinal Level: In the dorsal horn of the spinal cord, enkephalins are released from interneurons and inhibit the transmission of pain signals from primary afferent neurons to second-order neurons.[6] They achieve this by presynaptically inhibiting the release of excitatory neurotransmitters like substance P and glutamate from nociceptive fibers.[3]

  • Supraspinal Level: Enkephalins are highly expressed in brainstem regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which are key components of the descending pain modulatory system.[1][11] Activation of opioid receptors in these regions leads to the descending inhibition of nociceptive transmission in the spinal cord.[1]

Persistent inflammatory pain has been shown to increase the synthesis and release of enkephalins in brainstem nuclei, suggesting a compensatory mechanism to mitigate pain.[11]

Emotional Regulation, Stress, and Mood

Enkephalins play a crucial role in modulating emotional states, the stress response, and mood.[3][5] Their actions in limbic system structures such as the amygdala and hippocampus are central to these effects.[2][5]

  • Anxiety and Fear: The enkephalinergic system is implicated in the regulation of anxiety and fear responses.[5] Studies using knockout mice lacking the proenkephalin gene have demonstrated increased anxiety-like behaviors.[5]

  • Stress Response: Enkephalins are involved in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[3] They can inhibit the release of corticotropin-releasing factor (CRF) from the hypothalamus, thereby dampening the stress cascade.[3] In response to stress, enkephalins are co-released with catecholamines from the adrenal medulla.[2][12]

  • Reward and Motivation: The enkephalinergic system is also a key player in the brain's reward circuitry, particularly in the nucleus accumbens.[13] By modulating dopamine release, enkephalins contribute to the processing of reward and motivation.

Autonomic and Neuroendocrine Functions

Enkephalins exert significant control over the autonomic nervous system and various neuroendocrine processes.[1]

  • Gastrointestinal Motility: In the gastrointestinal tract, enkephalins, acting through mu and delta opioid receptors in the myenteric and submucosal plexuses, inhibit gut motility and increase fluid absorption, which can lead to constipation.[1]

  • Cardiovascular Regulation: The effects of enkephalins on the cardiovascular system are complex, with evidence for both short-term decreases in heart rate and blood pressure, and longer-term increases in myocardial contraction.[1]

  • Neuroendocrine Control: High concentrations of enkephalins in the hypothalamus suggest a role in endocrine modulation.[6] They are involved in the regulation of the HPA axis and may influence the release of other pituitary hormones.[3][6]

Methodologies for Studying Endogenous Enkephalins

A variety of experimental techniques are employed to investigate the physiological roles of enkephalins.

Quantification of Enkephalin Levels

Radioimmunoassay (RIA): RIA is a highly sensitive and specific method for measuring the concentration of enkephalins in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates.[11][14][15][16]

  • Principle: This technique is based on the competitive binding of a radiolabeled enkephalin and the unlabeled enkephalin in the sample to a limited number of specific antibodies.[17] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled enkephalin in the sample.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high specificity and the ability to distinguish between Met-enkephalin and Leu-enkephalin.[1][8][13]

Localization of Enkephalins and their Receptors

Immunohistochemistry (IHC): IHC is used to visualize the anatomical distribution of enkephalins and their receptors within tissue sections.[18] This technique utilizes specific antibodies that bind to the target protein, which is then visualized using enzymatic or fluorescent detection methods.

Measurement of Enkephalin Release

In Vivo Microdialysis: This technique allows for the collection of extracellular fluid from specific brain regions in freely moving animals.[8][13] The collected dialysate can then be analyzed for enkephalin content using RIA or LC-MS, providing a measure of in vivo release.[8][13]

Assessment of Enkephalin Function

Behavioral Assays: A range of behavioral tests in animal models are used to assess the functional consequences of manipulating the enkephalinergic system.[5][19] These include tests for pain sensitivity (e.g., hot plate, von Frey filaments), anxiety (e.g., elevated plus maze, open field), and reward (e.g., conditioned place preference).[5][19]

Experimental Protocol: Radioimmunoassay for Met-Enkephalin

This protocol outlines the key steps for quantifying Met-enkephalin in plasma samples.

1. Sample Collection and Preparation: a. Collect whole blood in tubes containing EDTA and a protease inhibitor cocktail to prevent enkephalin degradation. b. Centrifuge at 4°C to separate plasma. c. Acidify the plasma with an equal volume of 1% trifluoroacetic acid (TFA). d. Centrifuge to pellet precipitated proteins.

2. Solid-Phase Extraction: a. Condition a C18 solid-phase extraction cartridge with methanol followed by 0.1% TFA. b. Load the acidified plasma supernatant onto the cartridge. c. Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities. d. Elute the enkephalins with a solution of 60% acetonitrile in 0.1% TFA. e. Lyophilize the eluate to dryness.

3. Radioimmunoassay: a. Reconstitute the lyophilized extract in RIA buffer. b. In assay tubes, add a known amount of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin), the Met-enkephalin antibody, and either the sample or a known standard. c. Incubate to allow for competitive binding. d. Precipitate the antibody-bound fraction using a secondary antibody and polyethylene glycol. e. Centrifuge to pellet the precipitate. f. Aspirate the supernatant and count the radioactivity in the pellet using a gamma counter.

4. Data Analysis: a. Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled Met-enkephalin standards. b. Determine the concentration of Met-enkephalin in the samples by interpolating their percentage of bound radiolabel on the standard curve.

RIA_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_ria Radioimmunoassay cluster_analysis Data Analysis Collect Collect Plasma Acidify Acidify and Centrifuge Collect->Acidify Condition Condition C18 Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Enkephalins Wash->Elute Lyophilize Lyophilize Elute->Lyophilize Reconstitute Reconstitute Extract Lyophilize->Reconstitute Incubate Incubate with Antibody and Radiolabel Reconstitute->Incubate Precipitate Precipitate Antibody Complex Incubate->Precipitate Count Count Radioactivity Precipitate->Count StandardCurve Generate Standard Curve Count->StandardCurve Calculate Calculate Concentration StandardCurve->Calculate

Figure 2: Radioimmunoassay Workflow.

Conclusion and Future Directions

Endogenous enkephalins are integral signaling molecules with a vast and complex physiological repertoire. Their roles in pain modulation, emotional regulation, and autonomic control highlight their importance in maintaining homeostasis. A deeper understanding of the enkephalinergic system continues to be a fertile ground for the development of novel therapeutics for a wide range of conditions, from chronic pain to mood disorders. Future research will likely focus on elucidating the specific contributions of mu and delta opioid receptors in different physiological contexts and exploring the therapeutic potential of targeting the enzymes involved in enkephalin degradation to enhance endogenous opioid signaling.

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Sources

Exploratory

The Enduring Enkephalin Analogue: A Technical Guide to the Opioid Receptor Binding Affinity of [D-Ala2, Leu5]-enkephalinamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the synthetic opioid peptide, [D-Ala2, Leu5]-enkephalinamide, a m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic opioid peptide, [D-Ala2, Leu5]-enkephalinamide, a molecule of significant interest in the field of pharmacology and drug development. We will delve into its structural rationale, opioid receptor binding affinity, the methodologies used to determine these interactions, and the subsequent intracellular signaling cascades it initiates. This document is designed to be a practical and comprehensive resource, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols.

Introduction: Engineering Stability and Potency in an Endogenous Opioid

The discovery of endogenous opioid peptides, the enkephalins, in 1975, marked a pivotal moment in our understanding of pain modulation and reward pathways. Two primary forms were identified: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). While groundbreaking, their therapeutic potential was limited by rapid degradation by peptidases in the brain and periphery.

This led to the rational design of synthetic analogues, such as [D-Ala2, Leu5]-enkephalinamide, with the goal of enhancing stability and, consequently, analgesic potency. The key modifications in this pentapeptide are:

  • Substitution of Glycine at position 2 with D-Alanine: The native L-amino acid at this position is a primary target for aminopeptidases. The incorporation of a D-amino acid sterically hinders the action of these enzymes, significantly increasing the peptide's half-life.

  • Amidation of the C-terminus: The terminal carboxyl group is susceptible to carboxypeptidases. By converting it to an amide, this pathway of enzymatic degradation is blocked.

These modifications result in a potent and long-acting analogue of the natural Leu-enkephalin.

Opioid Receptor Binding Affinity: A Profile of Selectivity

The physiological effects of opioids are mediated through their interaction with at least three major G-protein coupled receptor (GPCR) subtypes: mu (µ), delta (δ), and kappa (κ).[1] Understanding the binding affinity of a ligand for each of these receptors is crucial for predicting its pharmacological profile.

[D-Ala2, Leu5]-enkephalinamide and its close analogue [D-Ala2, D-Leu5]-enkephalin (DADLE) exhibit a distinct binding profile, characterized by a high affinity for the delta-opioid receptor, a moderate affinity for the mu-opioid receptor, and negligible affinity for the kappa-opioid receptor.[2][3] This profile is consistent with the general observation that enkephalins are the endogenous ligands for the delta receptor.

Table 1: Representative Opioid Receptor Binding Affinities of Enkephalin Analogues and Standard Ligands

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[D-Ala2, Met5]-enkephalinamide (DALA) Mixed µ/δ agonist[4][5]Mixed µ/δ agonist[4][5]Low affinity
Morphine ~1.2[6]Higher Ki than µHigher Ki than µ
DAMGO High Affinity (pEC50 = 9.35)[7]Selective for µLow affinity
DADLE ([D-Ala2, D-Leu5]-enkephalin) Moderate Affinity[3]High AffinityNegligible Affinity[2]

Note: This table compiles data from multiple sources for comparative purposes. Direct comparison of Ki values should be made with caution as experimental conditions can vary.

Methodologies for Determining Binding Affinity: A Practical Approach

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[8] This technique relies on the principle of competitive displacement of a radiolabeled ligand by an unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical procedure for determining the Ki of [D-Ala2, Leu5]-enkephalinamide for the mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For µ receptors: [³H]-DAMGO

    • For δ receptors: [³H]-Naltrindole

    • For κ receptors: [³H]-U69,593

  • Unlabeled [D-Ala2, Leu5]-enkephalinamide (test compound).

  • Nonspecific binding control: Naloxone (for µ and δ), or a high concentration of unlabeled U69,593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of [D-Ala2, Leu5]-enkephalinamide in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Thaw the cell membranes on ice.

    • Prepare the assay buffer.

  • Assay Setup (in triplicate for each concentration):

    • Total Binding: To each well, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the cell membrane suspension.

    • Nonspecific Binding: To each well, add assay buffer, the radioligand, a high concentration of the nonspecific binding control (e.g., 10 µM Naloxone), and the cell membrane suspension.

    • Competitive Binding: To each well, add assay buffer, the radioligand, the cell membrane suspension, and varying concentrations of the unlabeled [D-Ala2, Leu5]-enkephalinamide.

  • Incubation: Incubate the plates at room temperature (or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices
  • Choice of Radioligand: The radioligand should be of high specific activity and have a well-characterized affinity for the target receptor.

  • Receptor Source: Using cell lines with stable expression of a single receptor subtype ensures that the binding affinity measured is specific to that receptor.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.

  • Filtration: This is a critical step to separate bound from free radioligand. Rapid filtration and washing are essential to minimize dissociation of the ligand-receptor complex.

Synthesis of [D-Ala2, Leu5]-enkephalinamide: A Step-by-Step Workflow

The most common and efficient method for synthesizing peptides like [D-Ala2, Leu5]-enkephalinamide is Solid-Phase Peptide Synthesis (SPPS) .[9][10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of Tyr-D-Ala-Gly-Phe-Leu-NH₂ using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin (for generating the C-terminal amide).

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH (with a tert-butyl protecting group on the tyrosine side chain).

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Deprotection reagent: 20% piperidine in DMF.

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol.

  • Ether (for precipitation).

  • HPLC system for purification.

  • Mass spectrometer for characterization.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • First Amino Acid Coupling (Leu):

    • Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

    • Wash the resin.

  • Subsequent Amino Acid Couplings (Phe, Gly, D-Ala, Tyr):

    • Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyr.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyr.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold ether.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualization of the Synthesis Workflow

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF) deprotect1->wash1 couple_Leu 4. Couple Fmoc-Leu-OH (HBTU/DIPEA) wash1->couple_Leu wash2 5. Wash (DMF) couple_Leu->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. Wash deprotect2->wash3 couple_Phe 8. Couple Fmoc-Phe-OH wash3->couple_Phe wash4 9. Wash couple_Phe->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. Wash deprotect3->wash5 couple_Gly 12. Couple Fmoc-Gly-OH wash5->couple_Gly wash6 13. Wash couple_Gly->wash6 deprotect4 14. Fmoc Deprotection wash6->deprotect4 wash7 15. Wash deprotect4->wash7 couple_DAla 16. Couple Fmoc-D-Ala-OH wash7->couple_DAla wash8 17. Wash couple_DAla->wash8 deprotect5 18. Fmoc Deprotection wash8->deprotect5 wash9 19. Wash deprotect5->wash9 couple_Tyr 20. Couple Fmoc-Tyr(tBu)-OH wash9->couple_Tyr wash10 21. Wash couple_Tyr->wash10 final_deprotect 22. Final Fmoc Deprotection wash10->final_deprotect cleave 23. Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotect->cleave precipitate 24. Precipitation in Ether cleave->precipitate purify 25. HPLC Purification precipitate->purify characterize 26. Characterization (MS, HPLC) purify->characterize end End: Purified Peptide characterize->end Signaling_Pathway ligand [D-Ala2, Leu5]-enkephalinamide receptor δ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin mapk_pathway BDNF-ERK1/2 Pathway receptor->mapk_pathway pkc_pathway PKCα-MARCKS Pathway receptor->pkc_pathway g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition k_channel ↑ K+ Efflux (GIRK) g_beta_gamma->k_channel ca_channel ↓ Ca2+ Influx g_beta_gamma->ca_channel camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization synaptic_plasticity Synaptic Plasticity mapk_pathway->synaptic_plasticity pkc_pathway->synaptic_plasticity

Caption: Downstream signaling pathways of [D-Ala2, Leu5]-enkephalinamide at the δ-opioid receptor.

Conclusion and Future Directions

[D-Ala2, Leu5]-enkephalinamide stands as a testament to the power of rational drug design. By addressing the inherent instability of endogenous enkephalins, a potent and long-acting analgesic tool was created. Its preferential binding to the delta-opioid receptor, coupled with its complex downstream signaling, makes it a valuable probe for dissecting the roles of this receptor in pain, mood, and neuroprotection.

Future research will likely focus on elucidating the nuances of its biased agonism at the delta and mu receptors. A deeper understanding of how to selectively engage G-protein signaling over β-arrestin pathways could pave the way for the development of a new generation of opioid analgesics with improved therapeutic windows and reduced side-effect profiles. The synthesis of novel analogues and the continued application of advanced biochemical and pharmacological techniques will be paramount in this endeavor.

References

  • Fujii, H., et al. (1998). Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. Chemical & Pharmaceutical Bulletin, 46(10), 1567-1570. [Link]

  • Zhang, G., et al. (2021). Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia. Cell Transplantation, 30, 09636897211041585. [Link]

  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. [Link]

  • Vaught, J. L., et al. (1982). Mu and delta receptors: their role in analgesia and in the differential effects of opioid peptides on analgesia. Life Sciences, 30(17), 1443-1455. [Link]

  • Balboni, G., et al. (2013). Structure-Activity Relationships of Biphalin Analogs and their Biological Evaluation on Opioid Receptors. Current Medicinal Chemistry, 20(34), 4264-4277. [Link]

  • Laganowsky, A., et al. (2020). Modulating β Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors. ChemRxiv. [Link]

  • Sakurai, I., et al. (1995). Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Journal of Receptor and Signal Transduction Research, 15(1-4), 329-340. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Longdom Publishing. (2021). Binding of Signalling Molecules to G-Protein Couple Receptors. Journal of Cell Science and Mutation. [Link]

  • Bozarth, M. A., & Wise, R. A. (1985). Central D-Ala2-Met5-enkephalinamide mu/delta-opioid receptor activation blocks behavioral sensitization to cholecystokinin in CD-1 mice. Brain Research, 341(2), 260-266. [Link]

  • Cummins, B. R., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 12(9), 1515-1523. [Link]

  • Wang, Y., et al. (2022). Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. British Journal of Pharmacology, 179(15), 3948-3965. [Link]

  • Stein, C. (2016). Opioid receptors. Annual Review of Medicine, 67, 433-451.
  • Beaudet, N., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3080-3091. [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. Molecules, 25(21), 5143. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Krowicki, Z. K. (1999). Central D-Ala2-Met5-enkephalinamide mu/delta-opioid receptor activation reverses the anxiogenic-like properties of cholecystokinin on locomotor and rearing activity in CD-1 mice. Brain Research, 821(1), 225-232. [Link]

  • Li, L. Y., et al. (1981). Opiate receptor-binding activity of [D-Thr2,Thz5]- and [D-Met2,Thz5]-enkephalinamides. Life Sciences, 28(2), 157-162. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Ruland, J., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife, 12, e84323. [Link]

Sources

Foundational

Evaluating the In Vitro Bioactivity of Synthetic Enkephalinamides: A Methodological Whitepaper

An In-Depth Technical Guide: This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the preclinical assessment of synthetic enkephalinamides. We m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the preclinical assessment of synthetic enkephalinamides. We move beyond simple protocols to dissect the causality behind experimental design, ensuring a robust and translatable in vitro characterization of these promising therapeutic candidates. Our focus is on establishing a self-validating workflow that interrogates receptor affinity, functional potency, signaling bias, and metabolic stability—the four pillars of early-stage opioid peptide evaluation.

Introduction: The Rationale for Enkephalinamides and In Vitro Assessment

Endogenous enkephalins are potent neuromodulators, but their therapeutic potential is severely limited by rapid enzymatic degradation. The synthesis of enkephalinamides—peptides with a C-terminal amide modification—is a classical medicinal chemistry strategy to block carboxypeptidase activity, thereby enhancing metabolic stability. However, this modification, along with others designed to improve potency and selectivity, necessitates a thorough in vitro evaluation to build a comprehensive pharmacological profile.

The goal of this in vitro cascade is not merely to generate data points, but to understand the structure-activity relationship (SAR) of novel compounds. By systematically measuring how a synthetic enkephalinamide interacts with its target receptors, we can predict its potential for both therapeutic efficacy and adverse effects, guiding the selection of candidates for further development.[1]

Chapter 1: The Foundation - Opioid Receptor Signaling

Synthetic enkephalinamides primarily exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), specifically the mu (μ), delta (δ), and kappa (κ) opioid receptors.[2] Understanding the dual-faceted nature of GPCR signaling is critical for interpreting functional assay data.

Upon agonist binding, the receptor undergoes a conformational change, initiating two major signaling cascades:

  • G-Protein-Dependent Signaling: Opioid receptors typically couple to inhibitory G-proteins (Gαi/o).[2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is predominantly associated with the desired analgesic effects.

  • β-Arrestin-Dependent Signaling: Following G-protein activation, the receptor is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3] β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of signaling. This pathway is often linked to adverse effects such as respiratory depression and tolerance.[4][5]

The concept of biased agonism describes ligands that preferentially activate one pathway over the other.[6] Identifying enkephalinamides that are "G-protein biased" is a key strategy in modern opioid drug discovery to develop safer analgesics.[5]

Opioid Receptor Signaling cluster_membrane Cell Membrane MOR Opioid Receptor (μ, δ, or κ) G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated Receptor Enkephalinamide Enkephalinamide (Agonist) Enkephalinamide->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Modulates Analgesia Therapeutic Effects (Analgesia) cAMP->Analgesia GRK->MOR Phosphorylates BetaArrestin β-Arrestin P_MOR->BetaArrestin Recruits Internalization Receptor Internalization & Downstream Signaling BetaArrestin->Internalization SideEffects Adverse Effects (e.g., Resp. Depression) Internalization->SideEffects

Caption: Dual signaling pathways of an opioid receptor upon agonist activation.

Chapter 2: Quantifying Target Engagement - Receptor Binding Assays

The first critical parameter to determine is a compound's affinity for the target receptor(s). A molecule cannot be potent if it does not bind. Competitive radioligand binding assays are the gold standard for measuring the affinity of an unlabeled ligand.[7][8]

Causality Behind the Method: This assay quantifies the ability of a test compound (the synthetic enkephalinamide) to displace a radiolabeled ligand with known affinity from the receptor. The resulting concentration-response curve allows for the calculation of an IC50 value (the concentration of test compound that displaces 50% of the radioligand), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[9] The Ki value is an intrinsic property of the compound and is independent of assay conditions, making it the ideal parameter for comparing affinities across different compounds and laboratories.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the displacement of the selective μ-opioid agonist [³H]-DAMGO.[4] Similar principles apply for δ-receptors (using [³H]-Naltrindole) and κ-receptors (using [³H]-U69593).[10]

Materials & Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).[4]

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).[4]

  • Test Compound: Synthetic enkephalinamide of interest.

  • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioactive counting.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test enkephalinamide in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points, half-log dilutions).

  • Reagent Preparation: Thaw the hMOR cell membranes on ice. Prepare the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), 100 µL hMOR cell membranes (typically 10-20 µg of protein).[4]

    • Non-specific Binding (NSB): 50 µL Naloxone (10 µM final), 50 µL [³H]-DAMGO, 100 µL hMOR membranes.[4]

    • Test Compound: 50 µL of each dilution of the test enkephalinamide, 50 µL [³H]-DAMGO, 100 µL hMOR membranes.

    • Scientist's Note: Including total binding (no competitor) and NSB (excess competitor) wells is crucial. Specific binding is calculated as Total - NSB, which is the signal used for analysis. Running the radioligand at its Kd provides the best signal window to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Scientist's Note: Rapid filtration is key. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Slow washing can lead to dissociation of the ligand from the receptor, skewing results.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate percent specific binding for each concentration of the test compound: 100 * (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB).

    • Plot percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 3: Assessing Functional Potency - cAMP Inhibition Assay

Once high affinity is confirmed, the next step is to determine if the compound is an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy. Since opioid receptors are Gαi/o-coupled, their activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.[11]

Causality Behind the Method: The cAMP inhibition assay measures a direct downstream consequence of G-protein activation.[12] Cells are stimulated with an agent like forskolin, which directly activates adenylyl cyclase to produce a high basal level of cAMP. An opioid agonist will counteract this effect, causing a dose-dependent decrease in cAMP levels. The key parameters derived are the EC50 (or IC50 in this inhibition format), which represents the concentration of agonist required to produce 50% of its maximal effect and is a measure of potency , and the Emax , the maximum reduction in cAMP achieved, which is a measure of efficacy relative to a standard full agonist.[11]

Experimental Protocol: HTRF-Based cAMP Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for measuring cAMP.[13] It is a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP conjugate.[13]

Materials & Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., hMOR).[14][15]

  • Test Compound: Synthetic enkephalinamide of interest.

  • Reference Agonist: A known full agonist, such as DAMGO for the μ-receptor.

  • Stimulating Agent: Forskolin.

  • Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio or Revvity), which includes a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[12][13]

  • Lysis Buffer: Provided in the kit.

  • Assay Plate: Low-volume 384-well white plates.

Step-by-Step Procedure:

  • Cell Plating: Seed the receptor-expressing cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test enkephalinamide and the reference agonist (DAMGO).

  • Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the test compounds/reference agonist at various concentrations.

    • Immediately add forskolin at a pre-determined concentration (typically one that gives ~80% of its maximal signal).

    • Scientist's Note: The co-application of agonist and forskolin allows for the direct measurement of the agonist's inhibitory effect on stimulated cAMP production. The order of addition can be critical and should be optimized.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) diluted in the provided lysis buffer. This step lyses the cells and initiates the competitive immunoassay.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading the Plate: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (d2 acceptor) and 620 nm (cryptate donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission_665 / Emission_620) * 10,000.

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 (potency) and Emax (efficacy) for each compound.

Chapter 4: Uncovering Signal Bias - β-Arrestin Recruitment Assays

To evaluate the potential for a safer therapeutic profile, it is essential to quantify the compound's ability to engage the β-arrestin pathway.[5] A reduced efficacy for β-arrestin recruitment relative to G-protein signaling indicates desirable G-protein bias.

Causality Behind the Method: These assays directly measure the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.[11] A common technology is enzyme fragment complementation (e.g., DiscoverX PathHunter), where the opioid receptor is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment.[16] Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

Experimental Protocol: β-Arrestin Recruitment Assay

Materials & Reagents:

  • Cell Line: A commercially available cell line co-expressing the opioid receptor fused to an enzyme fragment and β-arrestin 2 fused to the complementing enzyme fragment (e.g., PathHunter CHO-K1 hOPRM1 β-Arrestin cells).[16]

  • Test Compound: Synthetic enkephalinamide of interest.

  • Reference Agonist: A known full agonist for this pathway, such as DAMGO.[17]

  • Assay Medium: As recommended by the cell line provider.

  • Detection Reagents: Provided with the assay kit.

  • Assay Plate: 384-well white, solid-bottom cell culture plates.

Step-by-Step Procedure:

  • Cell Plating: Plate the engineered cells in the assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds and add them to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO2.

    • Scientist's Note: The 90-minute incubation is a standard endpoint but kinetic measurements can also be performed to understand the dynamics of recruitment, which may differ between ligands.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents to each well.

    • Incubate for 60 minutes at room temperature.

  • Reading the Plate: Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

    • Bias can then be quantified by comparing the potency/efficacy in this assay to the values obtained from the cAMP assay using methods like the operational model.

Assay Workflow cluster_binding Receptor Binding Assay cluster_cAMP cAMP Functional Assay cluster_arrestin β-Arrestin Assay b1 Plate Membranes, Radioligand & Competitor b2 Incubate to Equilibrium b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Count b3->b4 b5 Calculate Ki (Affinity) b4->b5 c1 Plate Cells c2 Add Agonist & Forskolin c1->c2 c3 Incubate c2->c3 c4 Lyse & Add HTRF Reagents c3->c4 c5 Read HTRF Signal c4->c5 c6 Calculate EC50 (Potency) c5->c6 a1 Plate Engineered Cells a2 Add Agonist a1->a2 a3 Incubate a2->a3 a4 Add Detection Reagents a3->a4 a5 Read Luminescence a4->a5 a6 Calculate EC50 (Bias) a5->a6

Caption: High-level workflow for binding and functional assays.

Chapter 5: Predicting In Vivo Longevity - Enzymatic Stability Assays

Despite the C-terminal amidation, synthetic enkephalinamides can still be susceptible to degradation by various proteases and peptidases present in biological fluids.[18] An in vitro stability assay provides a crucial, early assessment of a compound's likely pharmacokinetic half-life.[19]

Causality Behind the Method: This assay involves incubating the test compound in a biologically relevant matrix (such as plasma, serum, or liver S9 fractions) and monitoring its disappearance over time.[18] The liver S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a broad screen for metabolic liability, while plasma assesses stability against circulating proteases. The rate of degradation is used to calculate an in vitro half-life (t½).

Experimental Protocol: Plasma Stability Assay

Materials & Reagents:

  • Test Compound: Synthetic enkephalinamide.

  • Biological Matrix: Pooled human plasma (or other species as relevant).

  • Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) with an internal standard.

  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Step-by-Step Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the test compound.

  • Initiate Reaction: Spike the test compound into the pre-warmed plasma at a final concentration of 1-10 µM.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/compound mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard. This stops all enzymatic activity and precipitates plasma proteins.

    • Scientist's Note: The T=0 sample is critical. It represents 100% of the compound and is typically prepared by adding the quenching solution to the plasma before adding the test compound, preventing any degradation before the first measurement.

  • Sample Preparation: Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and inject it into the LC-MS/MS system. Use a method optimized for the detection and quantification of the parent compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log (ln) of the percent remaining of the parent drug versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

Chapter 6: Data Integration and Interpretation

The power of this in vitro cascade lies in the integrated analysis of all data points. A well-structured table allows for direct comparison of key parameters across multiple candidate compounds.

Table 1: Example In Vitro Bioactivity Profile of Synthetic Enkephalinamides

Compoundμ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)cAMP EC50 (nM) (μ-OR)β-Arrestin EC50 (nM) (μ-OR)Bias Factor¹Plasma t½ (min)
DAMGO (Ref)1.51500>100002.1251.0< 5
Enkephalinamide A0.85080001.535019.8 180
Enkephalinamide B2.52500>100005.0450.835
Enkephalinamide C15.01200>1000025.0>1000> 3.495

¹Bias Factor calculated as (EC50_βArr / Emax_βArr) / (EC50_cAMP / Emax_cAMP), normalized to DAMGO. Higher values indicate G-protein bias.

Interpretation Insights:

  • Enkephalinamide A: Emerges as a lead candidate. It displays high affinity and potency at the μ-receptor, with good selectivity over the δ-receptor and excellent selectivity over the κ-receptor. Critically, it shows a strong G-protein bias (Bias Factor >> 1) and significantly improved plasma stability compared to the reference.

  • Enkephalinamide B: While potent, it lacks selectivity and shows no G-protein bias. Its stability is only moderately improved. This compound would likely be deprioritized.

  • Enkephalinamide C: Shows lower affinity and potency. Although it appears to have some G-protein bias, its overall weaker activity makes it less attractive than Compound A.

Conclusion

This technical guide outlines a logical, mechanism-driven approach to the in vitro characterization of synthetic enkephalinamides. By systematically evaluating receptor binding affinity, G-protein functional potency, β-arrestin recruitment, and enzymatic stability, researchers can build a comprehensive pharmacological profile. This integrated dataset is essential for making informed decisions, enabling the selection of drug candidates with the highest probability of success due to a combination of high potency, desired selectivity, improved safety profile (via G-protein bias), and favorable metabolic properties.

References

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

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  • Wambaugh, J. F., et al. (2020). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Toxicological Sciences. Retrieved from [Link]

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  • Le, T. P., et al. (2020). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Publishing. Retrieved from [Link]

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  • Emmerson, P. J., et al. (1996). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

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  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • Fischer, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

  • Emmerson, P. J., et al. (1996). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. PubMed. Retrieved from [Link]

  • Schmid, C. L., et al. (2017). A Complementary Scale of Biased Agonism for Agonists with Differing Maximal Responses. ResearchGate. Retrieved from [Link]

  • St-Onge, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS. Retrieved from [Link]

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  • Emmerson, P. J., et al. (1996). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics.
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Exploratory

The Analgesic Properties of D-Ala2-Met-enkephalinamide: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the analgesic properties of D-Ala2-Met-enkephalinamide (DAMA), a synthetic opioid peptide. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the analgesic properties of D-Ala2-Met-enkephalinamide (DAMA), a synthetic opioid peptide. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain research and pharmacology. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and practically insightful, reflecting the multifaceted nature of this potent analgesic agent.

Introduction: The Evolution from Endogenous Enkephalins to a Potent Synthetic Analog

The discovery of endogenous opioid peptides, the enkephalins, in 1975 marked a paradigm shift in our understanding of pain modulation.[1][2] These pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), act as neurotransmitters and neuromodulators by binding to opioid receptors in the central and peripheral nervous systems, thereby regulating a wide array of physiological processes, including analgesia.[1][3] However, the therapeutic potential of native enkephalins is severely limited by their rapid enzymatic degradation.[4]

This limitation spurred the development of synthetic analogs with enhanced stability and potency. D-Ala2-Met-enkephalinamide (DAMA), with the sequence Tyr-D-Ala-Gly-Phe-Met-NH2, emerged as a prominent success story from these early structure-activity relationship (SAR) studies.[4] The substitution of Glycine at position 2 with a D-Alanine residue and the amidation of the C-terminus confer significant resistance to enzymatic hydrolysis, resulting in a potent and long-lasting analgesic effect.[4] This guide will delve into the core mechanistic details, experimental validation, and structural underpinnings of DAMA's powerful analgesic properties.

Mechanism of Action: A Mixed Mu/Delta Opioid Receptor Agonist

DAMA exerts its analgesic effects primarily through its interaction with the opioid receptor system. It is characterized as a potent opioid agonist, with evidence suggesting it acts as a mixed mu (µ) and delta (δ) opioid receptor agonist.[5][6]

Receptor Binding Profile

Table 1: Comparative Analgesic Potency of Opioid Peptides

CompoundRelative Analgesic Potency (Mouse Tail-Flick, i.c.v.)
β-endorphin+++++
D-Ala2-D-Leu5-enkephalin++++
Morphine+++
D-Ala2-Met-enkephalinamide (DAMA) ++
Met-enkephalin+
Leu-enkephalin+

Data adapted from a study comparing the intracerebroventricular (i.c.v.) administration of various opioids.[8] The ranking indicates a qualitative comparison of potency.

Intracellular Signaling Pathways

Upon binding to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), DAMA initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signal transmission.[9]

The canonical signaling pathway for these receptors involves coupling to inhibitory G-proteins (Gαi/o).[9][10] This interaction leads to:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium ion influx and subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P from presynaptic terminals.[1]

The synergistic activation of both µ and δ receptors by DAMA may contribute to its robust analgesic efficacy.

G_Protein_Signaling DAMA DAMA OpioidReceptor μ / δ Opioid Receptor (GPCR) DAMA->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux ATP ATP ATP->AC Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Neurotransmitter Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Analgesic_Assay_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimation Animal Acclimation (30-60 min) Baseline Baseline Latency Measurement Acclimation->Baseline Drug_Admin Drug Administration (DAMA or Vehicle) Baseline->Drug_Admin Post_Latency Post-Treatment Latency Measurement Drug_Admin->Post_Latency Data_Analysis Data Analysis (%MPE, ED50) Post_Latency->Data_Analysis

Figure 2: General experimental workflow for in vivo analgesic assays.

Structure-Activity Relationship (SAR): The Keys to Potency and Stability

The enhanced analgesic properties of DAMA compared to its parent compound, Met-enkephalin, are a direct result of key structural modifications that address the inherent liabilities of the native peptide.

The D-Ala2 Substitution

The replacement of the L-Glycine at position 2 with a D-Alanine is a critical modification. This substitution provides steric hindrance that protects the Tyr-D-Ala peptide bond from cleavage by aminopeptidases, which are a major route of enkephalin degradation. This increased enzymatic stability significantly prolongs the half-life of the peptide in the brain, leading to a more sustained analgesic effect. [4]

C-Terminal Amidation

The conversion of the C-terminal carboxyl group to a carboxamide (-CONH2) is another crucial modification. This change protects the peptide from degradation by carboxypeptidases. Furthermore, the C-terminal carboxyl group of enkephalins is important for interaction with delta-opioid receptors, and modifications at this terminus can influence receptor selectivity and affinity. [11]

SAR_DAMA cluster_modifications Structural Modifications cluster_properties Resulting Properties Met_Enk Met-Enkephalin Tyr-Gly-Gly-Phe-Met-COOH DAMA D-Ala2-Met-enkephalinamide (DAMA) Tyr-D-Ala-Gly-Phe-Met-CONH₂ D_Ala D-Ala² Substitution DAMA:p1->D_Ala Amide C-Terminal Amidation DAMA:p1->Amide Stability Increased Enzymatic Stability D_Ala->Stability Amide->Stability Potency Enhanced Analgesic Potency & Duration Stability->Potency

Figure 3: Structure-activity relationship of D-Ala2-Met-enkephalinamide (DAMA) highlighting key modifications.

Conclusion and Future Directions

D-Ala2-Met-enkephalinamide stands as a testament to the power of rational drug design in transforming a fleeting endogenous signal into a potent and durable therapeutic lead. Its robust analgesic properties, stemming from its enhanced stability and potent agonism at µ and δ opioid receptors, have been well-established in preclinical models.

For drug development professionals, DAMA serves as a valuable pharmacological tool and a benchmark for the development of novel peptide-based analgesics. Future research should focus on obtaining a more precise quantitative understanding of its receptor binding kinetics and teasing apart the specific contributions of µ and δ receptor activation to its overall analgesic profile and potential side effects. Further exploration of its pharmacokinetic and pharmacodynamic properties following different routes of administration will also be crucial for its potential clinical translation. The principles learned from the development of DAMA continue to inform the design of the next generation of peptide and peptidomimetic therapeutics for the management of pain.

References

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  • Roemer, D., & Pless, J. (1979). Structure activity relationship of orally active enkephalin analogues as analgesics. Life sciences, 24(7), 621–624.
  • Szücs, M., Boda, K., & Gintzler, A. R. (2004). Dual effects of DAMGO [D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin and CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) on adenylyl cyclase activity: implications for mu-opioid receptor Gs coupling. The Journal of pharmacology and experimental therapeutics, 310(1), 256–262.
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Foundational

An In-Depth Technical Guide to the Stability and Degradation Pathways of Leucine-Enkephalinamide and its Stabilized Analog, [D-Ala2]-Leucine-Enkephalinamide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enkephalin Conundrum in Therapeutics The endogenous opioid pentapeptide Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) holds immense promise as a po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enkephalin Conundrum in Therapeutics

The endogenous opioid pentapeptide Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) holds immense promise as a potent analgesic. Its interaction with opioid receptors in the central and peripheral nervous systems offers a potential alternative to traditional opioids, possibly with a more favorable side-effect profile. However, the therapeutic utility of native enkephalins is severely hampered by their rapid degradation in biological systems. This guide provides a comprehensive technical overview of the stability and degradation pathways of Leucine-enkephalinamide and a key stabilized analog, [D-Ala2]-Leucine-enkephalinamide. By understanding the mechanisms of degradation and the strategies to mitigate them, researchers can better design and develop novel enkephalin-based therapeutics with enhanced clinical viability.

The Fleeting Existence of Native Enkephalins: Enzymatic Degradation Pathways

The short biological half-life of Leucine-enkephalin is primarily due to its susceptibility to enzymatic hydrolysis by various peptidases.[1] The two principal enzymatic pathways responsible for the rapid inactivation of enkephalins are cleavage by aminopeptidases and neutral endopeptidase (neprilysin).[2][3] A third enzyme, angiotensin-converting enzyme (ACE), also contributes to a lesser extent.[4]

Aminopeptidase M (APM): The N-Terminal Assault

Aminopeptidases, particularly Aminopeptidase M (APM), initiate the degradation of Leucine-enkephalin by cleaving the Tyr¹-Gly² peptide bond at the N-terminus.[2][5] This initial cleavage releases a free tyrosine residue and the inactive tetrapeptide Gly-Gly-Phe-Leu.[6] This action is highly efficient, rendering the enkephalin molecule incapable of binding to and activating opioid receptors. The amidated C-terminus of Leucine-enkephalinamide offers some protection against carboxypeptidases, but the N-terminal vulnerability remains the primary route of inactivation by aminopeptidases.

Neutral Endopeptidase (NEP) / Neprilysin: Cleavage at the Core

Neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that cleaves enkephalins at the Gly³-Phe⁴ bond.[2][7] This cleavage results in the formation of the tripeptide Tyr-Gly-Gly and the dipeptide Phe-Leu.[6] NEP is widely distributed in the brain and peripheral tissues and plays a crucial role in regulating the levels of various signaling peptides, including enkephalins.[7]

Angiotensin-Converting Enzyme (ACE): A Secondary Contributor

Angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system, can also hydrolyze enkephalins. ACE cleaves the Gly³-Phe⁴ bond, similar to NEP, to inactivate the peptide.[4][8] However, its contribution to overall enkephalin degradation is generally considered secondary to that of aminopeptidases and NEP.[4]

Diagram of Enkephalinamide-Leu Degradation Pathways

G cluster_APM Aminopeptidase M (APM) cluster_NEP Neprilysin (NEP) / ACE Leu_Enk Leu-Enkephalinamide (Tyr-Gly-Gly-Phe-Leu-NH2) APM Cleavage of Tyr-Gly bond Leu_Enk->APM NEP Cleavage of Gly-Phe bond Leu_Enk->NEP Tyr Tyr GGPL_NH2 Gly-Gly-Phe-Leu-NH2 TGG Tyr-Gly-Gly PL_NH2 Phe-Leu-NH2 APM->Tyr Products APM->GGPL_NH2 NEP->TGG Products NEP->PL_NH2

Caption: Major enzymatic degradation routes of Leucine-enkephalinamide.

Enhancing Stability: The [D-Ala2] Modification

To overcome the rapid degradation of native enkephalins, various strategies have been employed, with the substitution of the glycine at position 2 with a D-amino acid being one of the most effective. The analog [D-Ala2]-Leucine-enkephalinamide incorporates a D-Alanine at this position, sterically hindering the action of aminopeptidases.[9][10][11]

The Rationale Behind D-Amino Acid Substitution

Aminopeptidases exhibit high stereospecificity, preferentially cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid at the P1' position (the residue immediately following the cleavage site) creates a conformation that is not readily recognized by the active site of these enzymes. This significantly reduces the rate of N-terminal hydrolysis, thereby prolonging the half-life and bioavailability of the peptide.[12][13]

Comparative Stability: A Quantitative Perspective

While the qualitative benefits of the D-Ala2 substitution are well-established, quantitative data underscores its profound impact on stability. In rat plasma, where both aminopeptidases and other peptidases are abundant, the hydrolysis of [D-Ala2]-Leu-enkephalin is significantly slower compared to the native peptide.[4] Studies have shown that approximately 85-90% of Leu-enkephalin hydrolysis in rat plasma is due to the combined action of aminopeptidase M and angiotensin-converting enzyme.[4] The D-Ala2 modification renders the peptide highly resistant to this primary degradation pathway.

PeptideMatrixHalf-life (t½)Primary Degrading EnzymesReference
Leucine-enkephalinamide Rat Plasma~2-5 minutesAminopeptidase M, ACE[4]
[D-Ala2]-Leucine-enkephalinamide Rat PlasmaSignificantly increasedReduced susceptibility to APM[4][10]
Leucine-enkephalin Human SerumMean T½ = 13.61 min (males with CD)Serum peptidases[14]
Leucine-enkephalin Human SerumMean T½ = 21.84 min (females with CD)Serum peptidases[14]

Note: Half-life values can vary depending on the specific experimental conditions. CD refers to Crohn's disease.

Diagram of [D-Ala2]-Leu-Enkephalinamide's Resistance to APM

G cluster_APM Aminopeptidase M (APM) cluster_NEP Neprilysin (NEP) / ACE DAla2_Leu_Enk [D-Ala2]-Leu-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Leu-NH2) APM Steric Hindrance at Tyr-D-Ala bond DAla2_Leu_Enk->APM Inhibited NEP Cleavage of Gly-Phe bond DAla2_Leu_Enk->NEP TGG Tyr-D-Ala-Gly NEP->TGG Products PL_NH2 Phe-Leu-NH2 NEP->PL_NH2

Caption: D-Ala2 substitution sterically hinders APM activity.

Chemical Stability: The Influence of pH

Beyond enzymatic degradation, the chemical stability of enkephalinamides is also a critical consideration, particularly in formulation development. The primary non-enzymatic degradation pathway for peptides is hydrolysis, which is highly dependent on pH.

Peptide bonds are generally most stable in the pH range of 4-6. Under strongly acidic or basic conditions, the rate of hydrolysis increases.

  • Acid-catalyzed hydrolysis: At low pH, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: At high pH, the hydroxide ion directly attacks the carbonyl carbon of the peptide bond.

While specific pH-rate profiles for Leucine-enkephalinamide are not extensively documented in readily available literature, general principles of peptide chemistry suggest that formulation at a pH between 4 and 6 would be optimal for minimizing chemical degradation.[15][16]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of enkephalinamides and their analogs, well-defined in vitro experimental protocols are essential. The following sections outline methodologies for assessing enzymatic and chemical stability.

In Vitro Enzymatic Stability Assay in Plasma or Brain Homogenate

This protocol provides a framework for determining the half-life of enkephalinamides in a biologically relevant matrix.

Objective: To quantify the rate of degradation of the test peptide in plasma or brain homogenate.

Materials:

  • Test peptide (Leucine-enkephalinamide or [D-Ala2]-Leucine-enkephalinamide)

  • Control peptide (a known stable analog, if available)

  • Rat or human plasma (anticoagulant-treated, e.g., with EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Brain tissue (e.g., rat striatum) for homogenate preparation[1][17]

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)[18]

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for reaction quenching

  • LC-MS/MS system

  • Refrigerated centrifuge

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Peptide Stock Solutions: Prepare a concentrated stock solution of the test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Preparation of Biological Matrix:

    • Plasma: Thaw frozen plasma on ice. Centrifuge at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet any cryoprecipitates. Use the supernatant for the assay.

    • Brain Homogenate: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:10 w/v) using a Dounce or mechanical homogenizer.[1][19] Centrifuge the homogenate at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cellular debris. Use the supernatant for the assay.

  • Incubation:

    • Pre-warm the biological matrix to 37°C.

    • Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed matrix to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 2-3 fold excess of cold ACN with 0.1% TFA.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate proteins.

    • Centrifuge at a high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.[20][21][22]

    • Typical LC conditions: C18 reverse-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Typical MS/MS conditions: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) to detect the parent peptide and its major fragments.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Workflow for In Vitro Enzymatic Stability Assay

G start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_matrix Prepare Biological Matrix (Plasma or Brain Homogenate) start->prep_matrix incubate Incubate Peptide with Matrix at 37°C prep_peptide->incubate prep_matrix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction with Cold ACN/TFA sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Half-Life (t½) analyze->data end End data->end

Caption: Step-by-step workflow for the in vitro stability assay.

pH Stability Assay

This protocol is designed to assess the chemical stability of enkephalinamides across a range of pH values.

Objective: To determine the degradation rate of the test peptide at different pH levels.

Materials:

  • Test peptide

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Incubator or water bath set to a specific temperature (e.g., 37°C or an elevated temperature to accelerate degradation).

  • LC-MS/MS system

  • pH meter

Procedure:

  • Preparation of Peptide Solutions: Prepare a stock solution of the peptide.

  • Incubation:

    • Add the peptide stock solution to each buffer to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature.

  • Time-Point Sampling:

    • At various time points (which may range from hours to days depending on the stability), withdraw aliquots from each pH solution.

  • Sample Analysis:

    • Analyze the samples directly by LC-MS/MS to quantify the remaining parent peptide.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time for each pH value.

    • Calculate the degradation rate constant (k) and half-life (t½) at each pH.

    • Generate a pH-rate profile by plotting log(k) versus pH.

Conclusion and Future Directions

The inherent instability of Leucine-enkephalinamide presents a significant hurdle to its development as a therapeutic agent. However, a thorough understanding of its degradation pathways has paved the way for the rational design of stabilized analogs. The substitution of Gly² with D-Ala² is a prime example of a successful strategy to confer resistance to aminopeptidase-mediated degradation, thereby dramatically increasing the peptide's biological half-life.

Future research in this area will likely focus on:

  • Novel Stabilization Strategies: Exploring other chemical modifications, such as cyclization, N-methylation, and the incorporation of unnatural amino acids, to further enhance stability against multiple enzymatic pathways.

  • Targeted Delivery Systems: Developing drug delivery systems, such as liposomes or nanoparticles, to protect enkephalin analogs from degradation and deliver them to their site of action.

  • Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro stability data with in vivo PK/PD studies to better predict the clinical efficacy of novel enkephalin-based therapeutics.

By continuing to unravel the complexities of enkephalin metabolism and applying innovative drug design and delivery strategies, the therapeutic potential of these endogenous opioids may one day be fully realized.

References

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  • Unveiling Dopamine and Met-Enkephalin Dynamics: Simultaneous Co-Detection in Rat Stri
  • Ozalp, A., Barroso, B., Meijer, J., & van den Beld, C. (2018). Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. Analytical Biochemistry, 559, 24-29. [Link]

  • Vodovar, D., et al. (2017). Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides. European Heart Journal, 38(19), 1475-1482.
  • Yamamoto, Y., et al. (1998). Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin in the rat intestine. Biological & Pharmaceutical Bulletin, 21(11), 1184-1188. [Link]

  • Weinberger, S. B., & Martinez, J. L. Jr. (1988). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. The Journal of Pharmacology and Experimental Therapeutics, 247(1), 129-135.
  • Lipoaminoacid Analogues of Leu-Enkephalin: Permeability and Stability Experiments. (n.d.). KU ScholarWorks.
  • Acute effects on glucose tolerance by neprilysin inhibition in p
  • pH-rate profiles of hydrolysis of various peptides by AGP. (n.d.).
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  • Palmieri, A., et al. (1989). Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 673-679.
  • Wang, D. C., et al. (1995). Transport and hydrolysis of enkephalins in cultured alveolar epithelial monolayers. Pharmaceutical Research, 12(4), 531-537. [Link]

  • Brain Tissue Prepar
  • Stability profiles of enkephalin and carbohydrate-derived enkephalins. (n.d.).
  • Szałapska, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules, 27(18), 6035. [Link]

  • Pert, C. B., et al. (1976). (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. Science, 194(4262), 330-332. [Link]

  • THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES. (n.d.). PubMed Central.
  • HPLC analysis data of Leu-enkephalinamide after cleavage
  • Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

  • Harney, J. W., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to reduce pre-analytical and analytical variance in large-scale clinical proteomics studies. ScienceOpen.
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4 ( ), 5 ( ), and 9 ( ) in aqueous solution at 37oC (μ = 0.50 M). (n.d.).
  • [D-Ala2]-Leucine enkephalin. (n.d.). Sigma-Aldrich.
  • Giros, B., et al. (1986). Enkephalin degradation by enkephalinergic neuroblastoma cells. Involvement of angiotensin-converting-enzyme. Biochemical Pharmacology, 35(3), 469-474. [Link]

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  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.).
  • [D-Ala2]-Leucine enkephalin =97 HPLC 64963-01-5. (n.d.). Sigma-Aldrich.
  • Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2025).
  • Hernandez-Perez, M., et al. (2014). Kinetics and conformational stability studies of recombinant leucine aminopeptidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 136-143.
  • Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity. (2022). PubMed Central.
  • Norman, J. A., et al. (1985). Separate metabolic pathways for Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) degradation by rat striatal synaptosomal membranes. Life Sciences, 36(19), 1849-1856. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating Ischemia-Reperfusion Injury with DADLE

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Double-Edged Sword of Reperfusion and the Promise of DADLE Ischemia-reperfusion (I/R) in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Double-Edged Sword of Reperfusion and the Promise of DADLE

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This secondary injury cascade is a significant clinical challenge in conditions such as myocardial infarction, stroke, and kidney failure, often undermining the benefits of revascularization therapies. The pathophysiology of I/R injury is complex, involving a surge of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and a pronounced inflammatory response, ultimately leading to apoptosis and necrosis.

[D-Ala2, D-Leu5]-enkephalin (DADLE) is a synthetic peptide and a potent agonist of the delta-opioid receptor (DOR). A growing body of evidence has highlighted the cytoprotective properties of DADLE in various models of I/R injury. Its therapeutic potential stems from its ability to modulate multiple pro-survival signaling pathways, thereby mitigating the deleterious effects of reperfusion.

These application notes provide a comprehensive guide for researchers on the utilization of DADLE in experimental models of I/R injury across different organ systems. The protocols detailed herein are designed to be robust and self-validating, offering a solid foundation for investigating the mechanisms of I/R injury and exploring the therapeutic utility of DADLE.

Mechanism of Action: DADLE's Multi-pronged Cytoprotective Strategy

The protective effects of DADLE in I/R injury are not mediated by a single pathway but rather through the orchestration of several interconnected signaling cascades. Activation of the delta-opioid receptor by DADLE initiates a downstream signaling network that converges on key cellular processes to enhance cell survival.

One of the central mechanisms is the transactivation of the epidermal growth factor receptor (EGFR). This process, dependent on matrix metalloproteinases (MMPs), leads to the phosphorylation and activation of pro-survival kinases, most notably Akt and extracellular signal-regulated kinase (ERK1/2)[1]. The activation of the Akt and ERK pathways is a critical node in promoting cell survival and inhibiting apoptosis.

Furthermore, DADLE has been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in apoptosis and adverse cardiac remodeling following I/R injury. By downregulating key components of this pathway, DADLE contributes to the preservation of myocardial tissue[2][3]. The interplay between these pathways underscores the multifaceted neuroprotective and cardioprotective effects of DADLE.

Signaling Pathway of DADLE-Mediated Cytoprotection in Ischemia-Reperfusion Injury

DADLE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DADLE DADLE DOR δ-Opioid Receptor (DOR) DADLE->DOR binds MMP MMP DOR->MMP activates EGFR EGFR PI3K PI3K EGFR->PI3K activates RAF RAF EGFR->RAF activates MMP->EGFR transactivates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b inhibits Pro_survival_Genes Pro-survival Genes pAkt->Pro_survival_Genes promotes transcription MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK pERK->Pro_survival_Genes promotes transcription pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Apoptotic_Genes Apoptotic Genes TCF_LEF->Apoptotic_Genes transcription Myocardial_IR_Workflow A Anesthetize and Ventilate (e.g., mouse/rat) B Thoracotomy and LAD Ligation A->B C Ischemia Period (e.g., 45 min) B->C D Administer DADLE or Vehicle (5 min before reperfusion) C->D E Reperfusion Period (e.g., 24 hours) D->E F Assess Cardiac Function (Echocardiography) E->F G Harvest Heart E->G H Infarct Size Measurement (TTC Staining) G->H I Molecular Analysis (Western Blot, TUNEL) G->I

Caption: Workflow for in vivo myocardial I/R model.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).

  • Anesthesia and Ventilation: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane). Intubate and ventilate the animal.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Induce ischemia for 45 minutes.[4] Successful ligation is confirmed by the visible paling of the ventricle.

  • DADLE Administration: 5 minutes before the end of the ischemic period, administer DADLE or vehicle control via intravenous injection (e.g., tail vein).

  • Reperfusion: Release the ligature to allow for reperfusion for 24 hours.[2]

  • Outcome Assessment:

    • Cardiac Function: Perform echocardiography before harvesting the heart to assess parameters like ejection fraction and fractional shortening.

    • Infarct Size: Excise the heart and perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the infarct size.

    • Apoptosis: Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on heart sections to assess apoptosis.

    • Protein Analysis: Perform Western blotting on heart tissue lysates to analyze the phosphorylation status of Akt and ERK1/2.

Self-Validating System:

  • Sham Group: Undergoes the same surgical procedure without LAD ligation. This group serves as a baseline for normal cardiac function and histology.

  • Vehicle Control Group: Receives the vehicle (e.g., saline) instead of DADLE. This group establishes the extent of I/R injury without treatment.

  • Negative Control: A cohort of animals can be co-treated with DADLE and a non-selective opioid receptor antagonist like naloxone to demonstrate that the protective effects of DADLE are mediated through opioid receptors.[5]

Quantitative Data Summary:

ParameterVehicle ControlDADLE (0.25 mg/kg)DADLE (0.5 mg/kg)
Infarct Size (% of AAR) ~50-60%~17% reduction~33% reduction
Caspase-3 Expression HighSignificantly ReducedSignificantly Reduced
p-Akt / Total Akt Ratio LowIncreasedIncreased
p-ERK / Total ERK Ratio LowIncreasedIncreased

AAR: Area at Risk. Data is illustrative and based on published findings.[6]

Cerebral Ischemia-Reperfusion Injury (Stroke) Model (In Vivo)

This model is essential for evaluating the neuroprotective potential of DADLE.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure: Induce transient middle cerebral artery occlusion (MCAO) for 60-90 minutes.

  • DADLE Administration: Administer DADLE (e.g., 0.05 mg/kg) as an infusion for 30 minutes, starting either before ischemia, during ischemia, or at the onset of reperfusion.[4]

  • Reperfusion: Allow for reperfusion for 24 to 72 hours.

  • Outcome Assessment:

    • Neurological Deficit Score: Evaluate motor and neurological function using a standardized scoring system.

    • Infarct Volume: Determine the infarct volume using TTC staining of brain slices.

    • Apoptosis: Assess neuronal apoptosis in the penumbral region using TUNEL staining.

Self-Validating System:

  • Sham Group: Undergoes the same surgical procedure without MCAO.

  • Vehicle Control Group: Receives the vehicle instead of DADLE.

  • Negative Control: Co-administration of DADLE with naloxone to confirm opioid receptor-mediated neuroprotection.[7][8]

Quantitative Data Summary:

ParameterVehicle ControlDADLE Pre-treatment
Striatal Infarct Volume ExtensiveCompletely Inhibited
Neurological Deficit Score HighSignificantly Improved

Data based on published findings showing potent neuroprotection.[7]

Renal Ischemia-Reperfusion Injury Model (In Vivo)

This model allows for the investigation of DADLE's protective effects on the kidneys.

Protocol:

  • Animal Model: Male Wistar rats (200-250g).

  • Surgical Procedure: Induce bilateral renal ischemia by clamping the renal pedicles for 45 minutes.[9]

  • DADLE Administration: Administer DADLE intravenously at the onset of reperfusion. Dosage should be optimized, starting with a range similar to that used in myocardial I/R models (e.g., 0.1-1.0 mg/kg).

  • Reperfusion: Allow for reperfusion for 24 to 48 hours.

  • Outcome Assessment:

    • Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Assess tubular necrosis and cast formation in kidney sections stained with Hematoxylin and Eosin (H&E).

Self-Validating System:

  • Sham Group: Undergoes laparotomy without renal pedicle clamping.

  • Vehicle Control Group: Receives the vehicle instead of DADLE.

  • Negative Control: Co-administration of DADLE with naloxone.

Expected Outcomes:

ParameterVehicle ControlDADLE Treatment
Serum Creatinine Significantly ElevatedAttenuated Increase
Blood Urea Nitrogen (BUN) Significantly ElevatedAttenuated Increase
Tubular Necrosis Score HighReduced Score
In Vitro Cardiomyocyte Hypoxia-Reoxygenation Model

This model provides a controlled environment to dissect the cellular mechanisms of DADLE's cardioprotection.

Protocol:

  • Cell Culture: Culture primary neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes.

  • Hypoxia: Place the cells in a hypoxic chamber (e.g., 1% O2) for 24-48 hours in a glucose-free medium.[10]

  • DADLE Treatment: Add DADLE (e.g., 10-100 nM) to the culture medium at the onset of reoxygenation.

  • Reoxygenation: Return the cells to a normoxic environment with complete culture medium for 12-24 hours.

  • Outcome Assessment:

    • Cell Viability: Measure cell viability using assays such as MTT or LDH release.

    • Apoptosis: Quantify apoptosis using flow cytometry with Annexin V/Propidium Iodide staining or by TUNEL assay.

    • Protein Analysis: Perform Western blotting for p-Akt, p-ERK, and cleaved caspase-3.

Self-Validating System:

  • Normoxia Control: Cells maintained in a normoxic environment throughout the experiment.

  • Hypoxia/Reoxygenation (H/R) Control: Cells subjected to H/R without DADLE treatment.

  • Negative Control: Co-treatment with DADLE and a delta-opioid receptor antagonist.

Quantitative Data Summary:

ParameterH/R ControlDADLE (e.g., 50 nM)
Cell Viability (%) DecreasedIncreased
Apoptosis (%) IncreasedDecreased
p-Akt / Total Akt Ratio LowIncreased
p-ERK / Total ERK Ratio LowIncreased

Detailed Methodologies for Outcome Assessment

TTC Staining for Infarct Size Measurement
  • Excise the heart and rinse with cold PBS.

  • Freeze the heart at -20°C for 1 hour to facilitate slicing.

  • Slice the ventricles into 2 mm thick sections.

  • Incubate the slices in 1% TTC solution in PBS at 37°C for 20-30 minutes.

  • Fix the slices in 10% formalin.

  • Image the slices and quantify the red (viable) and white/pale (infarcted) areas using image analysis software (e.g., ImageJ).

  • Express the infarct size as a percentage of the area at risk or the total ventricular area.

TUNEL Assay for Apoptosis Detection
  • Fix tissue sections in 4% paraformaldehyde.

  • Permeabilize the tissue with proteinase K.

  • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP.

  • Visualize the labeled nuclei using fluorescence microscopy.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.

Western Blotting for Protein Phosphorylation
  • Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.

Conclusion and Future Perspectives

The protocols and application notes presented here provide a robust framework for investigating the protective effects of DADLE in various models of ischemia-reperfusion injury. The multifaceted mechanism of action of DADLE, involving the activation of pro-survival kinases and the inhibition of pro-apoptotic pathways, makes it a compelling therapeutic candidate. By employing these standardized and self-validating experimental systems, researchers can further elucidate the intricate signaling networks involved in I/R injury and pave the way for the clinical translation of DADLE and other delta-opioid receptor agonists. Future studies should focus on optimizing the therapeutic window and delivery methods for DADLE in different clinical scenarios of I/R injury.

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  • Lin, T. N., et al. (2000). Neuroprotection of Naloxone Against Ischemic Injury in Rats: Role of Mu Receptor Antagonism. Journal of Pharmacology and Experimental Therapeutics, 293(2), 513-519. [Link]

  • Liu, Y., et al. (2019). Treatment of acute cerebral ischemia using animal models: a meta-analysis. Scientific Reports, 9(1), 1-11. [Link]

  • Su, T. P., et al. (1998). Effects of delta-opioid receptor stimulation and inhibition on hippocampal survival in a rat model of forebrain ischaemia. British Journal of Pharmacology, 125(7), 1459-1466. [Link]

  • Shlipak, M. G., et al. (2020). When Increase in Serum Creatinine Doesn't Imply Kidney Damage. Clinical Journal of the American Society of Nephrology, 15(3), 427-429. [Link]

  • Li, Y., et al. (2024). DB reduces infarct volume and improves neurological outcomes in the... ResearchGate. [Link]

  • Li, H., et al. (2024). Shock Wave Therapy Alleviates Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury by Inhibiting Both Apoptosis and Ferroptosis. Oxidative Medicine and Cellular Longevity, 2024, 1-13. [Link]

  • Kiss, D. (2012). Western blot band for Erk and phopho(p). ResearchGate. [Link]

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Application

Application Notes and Protocols for Evaluating the Metabolism of Enkephalin Analogs

Introduction: The Challenge of Enkephalin Analog Stability Endogenous enkephalins, the body's natural opioid peptides, hold immense therapeutic promise for pain management. However, their clinical utility is severely ham...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Enkephalin Analog Stability

Endogenous enkephalins, the body's natural opioid peptides, hold immense therapeutic promise for pain management. However, their clinical utility is severely hampered by their rapid degradation in biological systems.[1][2] This rapid metabolism, primarily orchestrated by peptidases, necessitates the development of structurally modified enkephalin analogs with enhanced stability and prolonged therapeutic action.[3][4] A thorough understanding and rigorous evaluation of the metabolic fate of these analogs are therefore critical for the successful development of novel peptide-based therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methods for evaluating the metabolism of enkephalin analogs. We will delve into the underlying principles of both in vitro and in vivo techniques, provide step-by-step protocols for key assays, and offer insights into data interpretation and analytical methodologies.

The Enzymatic Gauntlet: Key Players in Enkephalin Metabolism

The metabolic instability of enkephalins is primarily attributed to their susceptibility to enzymatic degradation by peptidases. Two key enzymes responsible for the rapid inactivation of enkephalins are:

  • Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond, a critical step as the N-terminal tyrosine is essential for opioid receptor binding and activation.[2][5]

  • Neutral Endopeptidase (NEP, Neprilysin): NEP cleaves the Gly-Phe bond within the enkephalin sequence.[6]

The concerted action of these and other peptidases results in the rapid breakdown of native enkephalins, often within minutes in plasma.[7] Consequently, a primary strategy in designing enkephalin analogs is to introduce chemical modifications that sterically hinder or prevent recognition by these enzymes, thereby enhancing metabolic stability.

Diagram: Metabolic Degradation of Enkephalins

Enkephalin Enkephalin (Tyr-Gly-Gly-Phe-Met/Leu) Metabolite1 Tyr + Gly-Gly-Phe-Met/Leu Enkephalin->Metabolite1 Cleavage of Tyr-Gly bond Metabolite2 Tyr-Gly-Gly + Phe-Met/Leu Enkephalin->Metabolite2 Cleavage of Gly-Phe bond APN Aminopeptidase N (APN) APN->Metabolite1 NEP Neutral Endopeptidase (NEP) NEP->Metabolite2 Inactive Inactive Metabolites Metabolite1->Inactive Metabolite2->Inactive

Caption: Major enzymatic degradation pathways of native enkephalins.

In Vitro Evaluation of Metabolic Stability: A Foundational Approach

In vitro assays are indispensable tools for the early-stage assessment of the metabolic stability of enkephalin analogs. They provide a controlled environment to investigate the intrinsic susceptibility of a compound to enzymatic degradation, enabling rapid screening and selection of promising candidates.

Plasma Stability Assay

The plasma stability assay is a fundamental experiment that simulates the initial metabolic challenges a drug encounters upon entering the bloodstream.

Rationale: This assay provides a direct measure of an analog's half-life in the presence of a complex mixture of plasma proteases. Analogs with high plasma stability are more likely to have a longer duration of action in vivo.[8]

Protocol: Plasma Stability Assay for Enkephalin Analogs

  • Preparation of Reagents:

    • Prepare a stock solution of the enkephalin analog (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

    • Thaw human or rat plasma (from a reputable commercial source) at 37°C. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove any precipitates.

    • Prepare a termination solution (e.g., ice-cold acetonitrile or a 1% formic acid in ethanol solution) to stop the enzymatic reaction and precipitate plasma proteins.[9]

  • Incubation:

    • In a microcentrifuge tube, mix the enkephalin analog stock solution with pre-warmed plasma to a final concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately add the aliquot to a tube containing the termination solution (e.g., a 1:3 ratio of plasma sample to termination solution).

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.

    • Quantify the remaining concentration of the parent enkephalin analog at each time point.

Data Analysis:

  • Plot the percentage of the remaining enkephalin analog against time.

  • Calculate the half-life (t½) of the analog in plasma using the following equation:

    • t½ = 0.693 / k , where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

Liver Microsomal Stability Assay

The liver is a primary site of drug metabolism. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Rationale: This assay assesses the susceptibility of an enkephalin analog to phase I metabolism, providing an indication of its hepatic clearance. While peptide metabolism is dominated by peptidases, understanding potential CYP-mediated metabolism is also important, especially for analogs with non-peptidic modifications.

Protocol: Liver Microsomal Stability Assay for Enkephalin Analogs

  • Preparation of Reagents:

    • Prepare a stock solution of the enkephalin analog (e.g., 1 mg/mL in DMSO).

    • Thaw human or rat liver microsomes (from a commercial source) on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the liver microsomes and the enkephalin analog in the buffer at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system. The final reaction mixture should contain the enkephalin analog (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in the appropriate buffer.

    • Incubate at 37°C with gentle shaking.

  • Sample Processing:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Similar to the plasma stability assay, calculate the half-life and intrinsic clearance (CLint) of the enkephalin analog in the liver microsome preparation.

Table: Comparative In Vitro Stability of Enkephalin Analogs

AnalogModificationMatrixHalf-life (t½)Reference
Met-EnkephalinNone (Endogenous)Rhesus Monkey Plasma< 2 minutes[7]
[D-Ala2]-Met-enkephalin (DALA)D-Ala at position 2Rhesus Monkey PlasmaStable[7]
Leu-Enkephalin Analog (1a)3-Fluoro substitution on Phe4Rat Plasma82.3 minutes[10]
LYS744C-terminal modification and D-amino acid substitution95% Human Plasma> 90% remaining after 42 days[1][8]
DADLED-Ala at pos 2, D-Leu at pos 5Rat BloodImproved stability vs. native[11]

In Vivo Evaluation: Pharmacokinetics and Whole-Body Metabolism

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of an enkephalin analog in a whole-organism context.

Rationale: In vivo pharmacokinetic (PK) studies provide crucial data on the bioavailability, plasma concentration-time profile, and clearance of an analog after systemic administration. This information is vital for determining appropriate dosing regimens and predicting therapeutic efficacy.

Protocol: Rodent Pharmacokinetic Study of an Enkephalin Analog

  • Animal Model and Dosing:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model).

    • Administer the enkephalin analog via intravenous (IV) and/or oral (PO) routes. The IV route provides a baseline for 100% bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein or via a cannula at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors to prevent ex vivo degradation.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Perform protein precipitation on the plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • Bioanalysis:

    • Quantify the concentration of the enkephalin analog in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the analog versus time.

  • Use pharmacokinetic modeling software to calculate key parameters such as:

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Bioavailability (F%) for non-IV routes.

Diagram: Experimental Workflow for Enkephalin Analog Metabolism Studies

Plasma Plasma Stability Assay LCMS LC-MS/MS Quantification Plasma->LCMS Microsomes Liver Microsome Assay Microsomes->LCMS PK Rodent Pharmacokinetic Study PK->LCMS MetID Metabolite Identification LCMS->MetID Metabolite Profiling PK_Model Pharmacokinetic Modeling LCMS->PK_Model MetID->PK_Model

Caption: Integrated workflow for evaluating enkephalin analog metabolism.

Analytical Methods: LC-MS/MS for Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of enkephalin analogs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

Rationale: MRM is a highly selective and sensitive MS technique that allows for the precise quantification of a target analyte in a complex mixture. It involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

Protocol: LC-MS/MS Method for an Enkephalin Analog

  • Chromatographic Separation:

    • Use a C18 reversed-phase HPLC column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Optimize the MS parameters for the specific enkephalin analog, including the precursor ion (typically [M+H]+) and the most abundant product ions.

    • Develop an MRM method with at least two transitions for the analyte and one for the internal standard to ensure accurate quantification and identification.

Table: Example MRM Transitions for Enkephalin Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Leu-Enkephalin556.2397.2Optimized[12]
Met-Enkephalin574.2278.0Optimized[13]
DAMGO513.3202.1Optimized-
DADLE584.3278.2Optimized-

(Note: Collision energies need to be optimized for the specific instrument used.)

Metabolite Identification using High-Resolution Mass Spectrometry

Rationale: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and elucidating their structures.[14]

Protocol: Metabolite Identification

  • Sample Analysis:

    • Analyze samples from in vitro or in vivo metabolism studies using an LC-HRMS system.

  • Data Processing:

    • Use specialized software to compare the chromatograms of the t=0 and later time point samples to identify potential metabolite peaks.

    • Extract the accurate mass of the potential metabolites and predict their elemental composition.

    • Analyze the fragmentation patterns (MS/MS spectra) of the metabolites to identify the site of metabolic modification.[15]

Conclusion: A Pathway to More Stable Enkephalin Analogs

The evaluation of metabolic stability is a cornerstone of modern drug discovery and development, particularly for peptide-based therapeutics like enkephalin analogs. A systematic approach, combining robust in vitro screening assays with definitive in vivo pharmacokinetic studies, is essential for identifying and advancing candidates with improved metabolic profiles. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate the complexities of enkephalin analog metabolism and ultimately contribute to the development of safer and more effective pain therapeutics.

References

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI. [Link]

  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. [Link]

  • Walker, J. M., et al. (1977). An analog of enkephalin having prolonged opiate-like effects in vivo. Science. [Link]

  • Fournié-Zaluski, M. C., et al. (1999). Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics. PMC. [Link]

  • Fu, Q., et al. (2011). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. PMC. [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. PubMed Central. [Link]

  • Yang, T., et al. (2003). In vitro stability and in vivo pharmacokinetic studies of a model opioid peptide, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE), and its cyclic prodrugs. PubMed. [Link]

  • Chen, Z. W., et al. (2001). The metabolic evidence of synergistic interaction between DAMGO and DPDPE on undifferentiated SH-SY5Y cells. PubMed. [Link]

  • Kastin, A. J., et al. (1979). Analgesic effects of enkephalin analogs in rats. PubMed. [Link]

  • Hersh, L. B. (1982). Degradation of enkephalins: the search for an enkephalinase. PubMed. [Link]

  • Sinnaeve, B., & Van Bocxlaer, J. (n.d.). Capillary LC-MS/MS for the quantification of enkephalins. Laboratory of Medical Biochemistry and Clinical Analysis. [Link]

  • Mass Analytica. (2017). Peptide metabolism: High resolution Mass Spectrometry tool to investigate Peptide structure and amine bond metabolic susceptibility. Mass Analytica. [Link]

  • Le, T. N., et al. (n.d.). Rat Plasma Stability of Leu-enkephalin and Its Analogues. ResearchGate. [Link]

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  • Fichna, J., et al. (2021). The Dose-Dependent Effects of Multifunctional Enkephalin Analogs on the Protein Composition of Rat Spleen Lymphocytes, Cortex, and Hippocampus; Comparison with Changes Induced by Morphine. MDPI. [Link]

  • Någren, K., et al. (1993). Kinetics of four 11C-labelled enkephalin peptides in the brain, pituitary and plasma of rhesus monkeys. PubMed. [Link]

  • Lee, S. B., et al. (2017). Metabolites (peaks) identified with MRM transition code and liquid... ResearchGate. [Link]

  • Janecka, A., et al. (n.d.). Degradation rates (k) and half-lives (t1/2) of Met-enkephalin incubated... ResearchGate. [Link]

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  • Wang, X., et al. (2014). DAMGO (μ opioid receptor agonist) and DPDPE (δ opioid receptor agonist)... ResearchGate. [Link]

  • Ozalp, A., et al. (2018). Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. PubMed. [Link]

  • Audisio, T. (n.d.). Lipoaminoacid Analogues of Leu-Enkephalin: Permeability and Stability Experiments. KU ScholarWorks. [Link]

  • Hui, K. S. (2007). Brain-specific Aminopeptidase: From Enkephalinase to Protector Against Neurodegeneration. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solid-Phase Peptide Synthesis (SPPS) Yield

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SPPS and systematic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SPPS and systematically troubleshoot common challenges to improve peptide yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during solid-phase peptide synthesis.

Q1: What are the most common causes of low peptide yield in SPPS?

Low peptide yield is a frequent issue in SPPS and can stem from several factors throughout the synthesis process. The primary culprits are incomplete deprotection and poor coupling efficiency, which lead to the accumulation of deletion and truncation sequences.[1] Another significant factor is peptide aggregation on the solid support, which can hinder reagent access to the growing peptide chain.[2] Finally, issues during the final cleavage and deprotection steps, such as incomplete removal of side-chain protecting groups or premature cleavage from the resin, can also drastically reduce the final yield of the desired peptide.

Q2: How can I monitor the efficiency of the deprotection and coupling steps?

Real-time monitoring is crucial for optimizing SPPS protocols.[1] For Fmoc-based synthesis, the deprotection step can be monitored by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct released.[3] Several qualitative colorimetric tests are also invaluable for assessing reaction completion. The Kaiser test (ninhydrin test) is widely used to detect free primary amines; a blue color indicates incomplete coupling, while a yellow/brown color suggests complete coupling.[4] It is important to note that the Kaiser test is not suitable for N-terminal proline residues.[5] For coupling reactions, a negative Kaiser test is a good indicator of completion.

Q3: What is peptide aggregation and how can I mitigate it?

Peptide aggregation occurs when growing peptide chains on the resin self-associate through intermolecular hydrogen bonds, particularly in hydrophobic sequences.[2] This can lead to poor resin swelling, incomplete deprotection, and inefficient coupling.[2] Several strategies can be employed to disrupt aggregation:

  • Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like dimethyl sulfoxide (DMSO) can help disrupt hydrogen bonding.[2]

  • Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and disrupt secondary structures.[1][2]

  • Special Reagents: Incorporating "difficult sequence" disruption elements like pseudoprolines or depsipeptides can be highly effective.[2]

  • Low-Substitution Resin: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of aggregation.[2]

Q4: Which coupling reagent should I choose for my synthesis?

The choice of coupling reagent depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction speed.

  • Carbodiimides (e.g., DIC): Often used with additives like HOBt or Oxyma Pure, they are cost-effective but can lead to side reactions like N-acylurea formation.[6]

  • Onium Salts (Aminium/Uronium and Phosphonium):

    • HBTU/HCTU/HATU: These are highly efficient aminium-based reagents that generate reactive OBt or OAt esters.[7] HATU is generally considered one of the most powerful coupling reagents, especially for sterically hindered amino acids.[7][8]

    • PyBOP/PyAOP: These are phosphonium-based reagents that are also very effective, with PyAOP being particularly useful for coupling N-methylated amino acids.[7]

A comparison of common coupling reagents is provided in the table below.

Coupling ReagentClassKey Features & Applications
DIC/HOBt CarbodiimideCost-effective, suitable for routine couplings.
HBTU AminiumEfficient, widely used for standard and challenging couplings.[7]
HCTU AminiumMore reactive and soluble than HBTU.[7]
HATU AminiumHighly reactive, excellent for sterically hindered couplings.[7][8]
PyBOP PhosphoniumEfficient, with less hazardous byproducts than BOP.[7]

Q5: What are the key considerations for the final cleavage and deprotection step?

The final cleavage step simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[9] Trifluoroacetic acid (TFA) is the most common cleavage reagent for Fmoc-SPPS.[10][11] During cleavage, reactive cationic species are generated, which can lead to side reactions with nucleophilic residues like Trp, Met, Tyr, and Cys.[12] To prevent this, scavengers are added to the TFA cocktail.

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues encountered during SPPS.

Troubleshooting Workflow for Low Peptide Yield

sps_troubleshooting start Low Peptide Yield Observed check_deprotection Incomplete Deprotection? start->check_deprotection check_coupling Poor Coupling Efficiency? start->check_coupling check_aggregation Peptide Aggregation? start->check_aggregation check_cleavage Cleavage/Deprotection Issues? start->check_cleavage solution_deprotection Optimize Deprotection: - Extend reaction time - Use stronger base (e.g., DBU) - Monitor with UV/Kaiser test check_deprotection->solution_deprotection Yes solution_coupling Optimize Coupling: - Double couple difficult residues - Use stronger coupling reagent (e.g., HATU) - Increase reagent concentration check_coupling->solution_coupling Yes solution_aggregation Mitigate Aggregation: - Switch to NMP/DMSO - Increase temperature - Use low-load resin check_aggregation->solution_aggregation Yes solution_cleavage Optimize Cleavage: - Use appropriate scavenger cocktail - Extend cleavage time - Ensure complete resin drying check_cleavage->solution_cleavage Yes

Caption: Troubleshooting workflow for low SPPS yield.

Issue 1: Incomplete Fmoc-Deprotection

Symptom:

  • Positive Kaiser test (blue beads) after the deprotection step.

  • UV monitoring shows a slow or incomplete release of the dibenzofulvene-piperidine adduct.[3]

  • Mass spectrometry (MS) analysis of the crude peptide reveals significant amounts of deletion sequences where an amino acid is missing.

Causality and Explanation: The Fmoc protecting group is removed by a base, typically piperidine, via β-elimination.[3] Incomplete deprotection leaves the N-terminus blocked, preventing the subsequent coupling reaction and leading to a deletion sequence. This is often exacerbated by peptide aggregation, which sterically hinders the access of piperidine to the Fmoc group.[4]

Step-by-Step Protocol for Resolution:

  • Extend Deprotection Time: For standard 20% piperidine in DMF, increase the deprotection time from the standard 5-10 minutes to 20-30 minutes.[3] For difficult sequences, a second deprotection step may be necessary.

  • Use a Stronger Base: If extending the time is insufficient, switch to a more potent deprotection solution. A common alternative is a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][13]

    • Caution: DBU can catalyze aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[2][3]

  • Optimize Solvent Conditions: If aggregation is suspected, perform the deprotection in NMP or a mixture of DMF/DMSO to improve resin swelling and peptide solvation.[2]

  • Verification: After implementing the changes, perform a Kaiser test to confirm the presence of free primary amines (yellow/brown beads).[4]

Issue 2: Poor Coupling Efficiency

Symptom:

  • Positive Kaiser test (blue beads) after the coupling step.

  • MS analysis of the crude peptide shows truncation sequences (peptide synthesis terminated prematurely) or deletion sequences.[1]

Causality and Explanation: Inefficient coupling results in unreacted N-terminal amines, which, if not capped, will react in subsequent cycles, leading to deletion sequences. If capping is used, truncation occurs.[1] Poor coupling is often due to steric hindrance from bulky amino acid side chains (e.g., Arg, Ile, Val), secondary structure formation, or peptide aggregation.[2][14]

Step-by-Step Protocol for Resolution:

  • Double Coupling: For residues known to be difficult to couple (e.g., Arg, Pro) or at positions where aggregation is observed, perform a second coupling step with a fresh solution of activated amino acid.[14]

  • Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[14] Use 3-5 equivalents of amino acid and coupling reagents relative to the resin loading.[15]

  • Switch to a More Potent Coupling Reagent: If using a standard reagent like HBTU, consider switching to a more powerful one like HATU, especially for sterically demanding couplings.[7][16]

  • Elevate the Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), especially with microwave-assisted synthesizers, can significantly improve coupling efficiency for difficult sequences.[1]

  • Capping: To prevent the formation of deletion sequences from unreacted amines, a capping step can be introduced after coupling. A common capping solution is acetic anhydride and DIPEA in DMF. This will acetylate any free amines, resulting in truncated sequences that are easier to separate during purification.[1]

Issue 3: Common Side Reactions

Symptom:

  • Unexpected peaks in the HPLC chromatogram of the crude peptide.

  • MS analysis reveals masses corresponding to modified peptides.

Causality and Explanation: Several side reactions can occur during SPPS, depending on the peptide sequence and reaction conditions.

1. Aspartimide Formation:

  • Mechanism: The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a five-membered succinimide ring (aspartimide). This is particularly common in Asp-Gly, Asp-Ser, and Asp-Ala sequences and is catalyzed by bases like piperidine or DBU.[2] The aspartimide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[2]

  • Mitigation:

    • Use side-chain protecting groups for Asp that are more sterically hindering or electron-withdrawing to reduce the nucleophilicity of the side chain.

    • Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[2]

    • For high-temperature synthesis, use specialized Asp derivatives designed to resist this side reaction.[11]

2. Racemization:

  • Mechanism: The chiral center of an amino acid can epimerize during activation and coupling, leading to the incorporation of the D-amino acid instead of the L-amino acid. This is a greater risk for certain amino acids like His and Cys.

  • Mitigation:

    • Use coupling reagents that minimize racemization, such as those that form OAt esters (e.g., HATU).

    • Avoid prolonged pre-activation times.

    • For sensitive amino acids, consider using pre-formed active esters.

3. Diketopiperazine Formation:

  • Mechanism: This occurs at the dipeptide stage, where the N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is most common with Proline or Glycine as the second amino acid.[5]

  • Mitigation:

    • Couple the third amino acid immediately after deprotecting the second.

    • Use a resin linker that is less susceptible to this side reaction.

    • Use a deprotection reagent like 2% DBU/5% piperazine in NMP, which has been shown to reduce diketopiperazine formation.[17]

Section 4: Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (a few milligrams) in a small glass test tube.[5]

  • Wash the beads several times with ethanol.[5]

  • Add 2-3 drops of each of Solution A, B, and C to the resin.[4][5]

  • Heat the tube at 100-115°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling/Complete Deprotection): Intense blue color on beads and in solution.[4]

    • Negative (Complete Coupling/Incomplete Deprotection): Yellow, orange, or brown color.[4]

Protocol 2: Standard Cleavage and Deprotection

This protocol is for peptides without sensitive residues like Cys, Met, or Trp.

Reagents:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

Procedure:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(2), 180-195. [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Guryanov, I., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345-12353. [Link]

  • S4Science. Monitoring Peptide Synthesis. [Link]

  • Giraud, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2847. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. (2014). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. [Link]

  • CSBio. An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Bedford, J., et al. (1995). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 46(6), 567-575. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Semantic Scholar. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing DADLE Dosage for In Vivo Studies

Last Updated: 2026-01-27 Introduction Welcome to the technical support guide for [D-Ala², D-Leu⁵]-enkephalin (DADLE), a cornerstone synthetic opioid peptide for researchers investigating delta-opioid receptor (DOR) media...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-27

Introduction

Welcome to the technical support guide for [D-Ala², D-Leu⁵]-enkephalin (DADLE), a cornerstone synthetic opioid peptide for researchers investigating delta-opioid receptor (DOR) mediated pathways. As a potent DOR agonist with some affinity for the mu-opioid receptor (MOR), DADLE's pharmacological profile is complex, making precise dose selection paramount for achieving reproducible and meaningful in vivo results.[1][2] This guide is structured to provide you, our fellow scientists, with the foundational knowledge, practical protocols, and troubleshooting advice necessary to navigate the intricacies of DADLE dosage optimization. Our goal is to empower you to design robust experiments that yield clear, interpretable data while adhering to the highest standards of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when starting in vivo work with DADLE.

Q1: What is DADLE and what is its primary molecular target?

A1: DADLE is a synthetic analog of the endogenous opioid peptide enkephalin.[2] Its primary molecular target is the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that plays a significant role in analgesia, mood regulation, and neuroprotection.[3][4] While DADLE is a potent agonist at the DOR, it also exhibits significant, albeit lower, affinity for the mu-opioid receptor (MOR).[1][2] This dual activity is a critical consideration in experimental design, as MOR activation can contribute to different physiological effects.

Q2: What are the expected downstream effects of DADLE-induced DOR activation?

A2: Upon binding to the DOR, DADLE initiates a signaling cascade through inhibitory G-proteins (Gi/o).[2] This leads to several key downstream events, including:

  • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).

  • Activation of signaling pathways like the PI3K/Akt and MAPK pathways, which are implicated in cell survival and neuroprotection.[5]

These molecular events translate into physiological effects such as antinociception (inhibition of a painful stimulus), cardioprotection, and amelioration of ischemic injury.[1][6][7]

Q3: What are the common routes of administration (ROA) for in vivo studies?

A3: The choice of ROA is dictated by the experimental question, the target tissue, and the desired pharmacokinetic profile. Common routes include:

  • Intracerebroventricular (i.c.v.): Delivers DADLE directly into the central nervous system (CNS), bypassing the blood-brain barrier. This is ideal for studying central analgesic or neuroprotective effects.[8]

  • Intraperitoneal (i.p.): A common systemic route offering relatively rapid absorption. It's often used for assessing systemic effects or when CNS penetration is expected.[9]

  • Subcutaneous (s.c.): Provides slower, more sustained absorption compared to i.p. or i.v. injections.

  • Intravenous (i.v.): Ensures 100% bioavailability and rapid onset of action, useful for pharmacokinetic studies.[10]

Q4: What is a recommended starting dose for DADLE in rodent models?

A4: Starting doses are highly dependent on the animal model, ROA, and the specific biological question. A thorough literature review for your specific model is essential. However, the following table provides a general, evidence-based starting point for dose-finding studies.

Route of AdministrationSpeciesRecommended Starting Dose RangeSource / Rationale
Intraperitoneal (i.p.)Mouse5 - 16 mg/kgDoses in this range have shown efficacy in models of hepatic ischemia/reperfusion injury and spinal cord injury.[9][11]
Intracerebroventricular (i.c.v.)Rat35 nmolThis dose has been demonstrated to produce anticonvulsant effects.[8] Note: This is a molar dose, requiring conversion based on DADLE's molecular weight.

Important: These are starting points. A full dose-response study is mandatory to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and resolve common challenges encountered during in vivo studies with DADLE.

Q5: I'm not observing the expected effect (e.g., antinociception). What should I check?

A5: A lack of efficacy is a common issue that can stem from multiple factors. A systematic approach to troubleshooting is key.

  • Is the Dose Too Low? The most common cause is an insufficient dose. The effective dose can vary significantly between different animal strains, sexes, and experimental models.

    • Causality: The relationship between drug concentration at the receptor site and the biological response is fundamental to pharmacology.[12][13] If the concentration of DADLE at the DORs is below the threshold required for activation, no downstream effect will be observed.

    • Solution: Perform a dose-response study. This is the only way to empirically determine the effective dose 50 (ED50)—the dose that produces 50% of the maximal effect—in your model.

  • Was the Compound Administered Correctly? Improper injection technique can lead to a partial or complete failure of drug delivery.

    • Causality: For i.p. injections, accidental administration into the subcutaneous space, intestines, or fat pads will alter the absorption profile. For i.c.v. injections, missing the ventricle will prevent the compound from reaching its CNS target.

    • Solution: Ensure all personnel are thoroughly trained and proficient in the required administration techniques. For i.c.v. studies, verify cannula placement with histology post-experiment.

  • Has the Compound Degraded? DADLE is a peptide and can be susceptible to degradation.

    • Causality: Peptides can be degraded by proteases, improper storage (temperature, light), or repeated freeze-thaw cycles. The stability of DADLE in biological media can be limited, with endopeptidases being a major route of elimination.[10]

    • Solution: Prepare fresh solutions for each experiment from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles. Review your supplier's certificate of analysis and storage recommendations.

Q6: I'm seeing high variability in the response between animals in the same group. What could be the cause?

A6: High variability undermines statistical power and can obscure real biological effects.

  • Inconsistent Administration: As mentioned above, even subtle differences in injection technique can alter pharmacokinetics.

    • Solution: Standardize the injection procedure. Use consistent volumes, needle sizes, and anatomical locations for injection.

  • Biological Variables: Factors such as age, sex, weight, and even the time of day (circadian rhythm) can influence drug metabolism and response.

    • Causality: The expression of metabolic enzymes and receptors can fluctuate with these variables, leading to different pharmacokinetic and pharmacodynamic profiles among animals.

    • Solution: Randomize animals into treatment groups, ensuring an even distribution of weights. If possible, use animals of a single sex and a narrow age range. Conduct experiments at the same time each day to minimize circadian effects.[7]

Q7: My animals are showing adverse effects, such as seizures or excessive sedation. What should I do?

A7: Adverse effects are typically a sign of excessive dosage or off-target activity.

  • Dose is Too High: While DADLE's primary target is the DOR, at higher concentrations, its activity at the MOR increases, which can lead to effects like respiratory depression.[1][2] Furthermore, very high doses of opioid agonists can induce seizure-like activity.

    • Causality: The dose-response curve for therapeutic effects is often different from the curve for toxic effects.[14] The goal is to find a dose that maximizes the therapeutic effect while minimizing toxicity—the "therapeutic window."

    • Solution: This is a critical sign that you must perform a dose-response curve. Start with a lower dose and escalate until you see the desired effect. If adverse effects appear before the therapeutic effect, DADLE may not be suitable for that specific model or a different ROA may be needed. Always include a control group treated with a selective DOR antagonist (e.g., naltrindole) to confirm that the observed effects are DOR-mediated.[15]

Key Experimental Protocols

These protocols provide a validated framework for critical experiments. Adapt them as necessary for your specific research context.

Protocol 1: Preparation and Formulation of DADLE for In Vivo Administration

Objective: To prepare a sterile, injectable solution of DADLE at a known concentration.

Materials:

  • DADLE powder (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Methodology:

  • Calculate Required Mass: Determine the total amount of DADLE needed for your study. Account for the number of animals, the highest dose to be tested, and the injection volume (typically 5-10 mL/kg for mice).

  • Weighing: On a calibrated balance, carefully weigh the DADLE powder and place it into a sterile microcentrifuge tube. Causality: Accurate weighing is critical for accurate dosing.

  • Solubilization: Add the calculated volume of sterile saline or PBS to the tube. Vortex gently until the powder is completely dissolved. Peptides should be handled gently to avoid denaturation.

  • Sterile Filtration: Draw the DADLE solution into a sterile syringe. Attach a 0.22 µm syringe filter and expel the solution into a new, sterile tube. Causality: This step removes any potential microbial contamination, which is crucial for in vivo work.

  • Verification and Storage: Clearly label the tube with the compound name, concentration, and date of preparation. If not for immediate use, store aliquots at -20°C or -80°C as recommended by the manufacturer to prevent degradation from freeze-thaw cycles.

Protocol 2: Performing a Dose-Response Study to Determine ED50

Objective: To identify the therapeutic window and determine the ED50 of DADLE for a specific pharmacodynamic endpoint (e.g., antinociception in a hot plate test).

Principle: A dose-response study involves administering a range of doses to different groups of animals and measuring a specific biological response.[14][16] This allows for the characterization of the relationship between dose and effect.

Methodology:

  • Animal Grouping: Randomly assign animals to at least 5 groups (n=8-10 per group is recommended for adequate statistical power).

    • Group 1: Vehicle control (e.g., saline)

    • Groups 2-5+: Increasing doses of DADLE (e.g., 1, 3, 10, 30 mg/kg, i.p.). The range should be selected based on literature and pilot studies, aiming to span from no effect to a maximal effect.[17]

  • Baseline Measurement: Before drug administration, measure the baseline response for your chosen endpoint (e.g., latency to paw lick in the hot plate test).

  • Drug Administration: Administer the vehicle or the assigned dose of DADLE via the chosen ROA.

  • Pharmacodynamic Assessment: At the predicted time of peak effect (which may need to be determined in a preliminary time-course experiment), measure the response again. For antinociception, this is often 15-30 minutes post-injection.

  • Data Analysis:

    • Convert the raw data into a "% Maximal Possible Effect" (%MPE) or similar normalized scale.

    • Plot the %MPE (Y-axis) against the log of the dose (X-axis).

    • Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve).[18]

    • From this curve, calculate the ED50.

Visualizations and Data

Signaling and Workflow Diagrams

DADLE_Signaling_Pathway cluster_cytosol Cytosol DADLE DADLE DOR Delta-Opioid Receptor (DOR) DADLE->DOR Binds Gi_alpha Gαi DOR->Gi_alpha Activates PI3K PI3K DOR->PI3K Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel Gi_alpha->Ca_Channel Inhibits G_beta_gamma Gβγ K_Channel K⁺ Channel G_beta_gamma->K_Channel cAMP ↓ cAMP AC->cAMP ATP ATP PKA ↓ PKA Activation cAMP->PKA Akt Akt PI3K->Akt Cell_Survival Cell Survival / Neuroprotection Akt->Cell_Survival

Caption: DADLE/Delta-Opioid Receptor Signaling Pathway.

Dose_Response_Workflow start Start group 1. Randomize Animals into Dose Groups (Vehicle + 4 Doses) start->group baseline 2. Measure Baseline Pharmacodynamic Endpoint group->baseline admin 3. Administer DADLE or Vehicle (ROA) baseline->admin wait 4. Wait for Time of Peak Effect admin->wait measure 5. Re-measure Pharmacodynamic Endpoint wait->measure analyze 6. Analyze Data (Normalize, Plot) measure->analyze fit 7. Fit Non-Linear Regression Curve analyze->fit end Determine ED50 fit->end

Caption: Experimental Workflow for a Dose-Response Study.

Troubleshooting_Tree start Problem: No Observable Effect q1 Was a full dose-response study performed? start->q1 a1_no ACTION: Perform Dose-Response Study (Protocol 2) q1->a1_no No a1_yes Dose appears sufficient q1->a1_yes Yes q2 How was the compound prepared? a1_yes->q2 a2_bad ACTION: Check storage, use fresh stocks, sterile filter (Protocol 1) q2->a2_bad Improperly a2_good Preparation likely OK q2->a2_good Properly q3 Is administration technique validated? a2_good->q3 a3_no ACTION: Validate ROA with dye; retrain personnel q3->a3_no No a3_yes Consider model-specific insensitivity or rapid metabolism q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for Lack of Efficacy.

References

  • Bremer, S., et al. (2020). Effects of the Delta Opioid Receptor Agonist DADLE in a Novel Hypoxia-Reoxygenation Model on Human and Rat-Engineered Heart Tissue: A Pilot Study. PubMed Central. Available at: [Link]

  • Chi, Y., et al. (2018). Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). DADLE reverses ischemia/reperfusion-induced cell cycle arrest in... ResearchGate. Available at: [Link]

  • Faget, L., et al. (2012). In Vivo Visualization of Delta Opioid Receptors upon Physiological Activation Uncovers a Distinct Internalization Profile. ResearchGate. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2018). Diallyl Disulfide (DADS) Retards the Growth of Breast Cancer Cells in Vitro and in Vivo Through Apoptosis Induction. Biomedical and Pharmacology Journal. Available at: [Link]

  • Wang, Y., et al. (2023). DADLE promotes motor function recovery by inhibiting cytosolic phospholipase A2 mediated lysosomal membrane permeabilization after spinal cord injury. British Journal of Pharmacology. Available at: [Link]

  • Tortella, F. C., & Robles, L. E. (1987). The anticonvulsant effects of DADLE are primarily mediated by activation of delta opioid receptors: interactions between delta and mu receptor antagonists. Brain Research. Available at: [Link]

  • Zhang, J., et al. (2018). Prolonged DADLE exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway. Scientific Reports. Available at: [Link]

  • Yasir, A., & Sonthalia, S. (2023). Physiology, Opioid Receptor. StatPearls. Available at: [Link]

  • Pierce, A., et al. (2025). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Clinical Cancer Research. Available at: [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. Available at: [Link]

  • Canals, M., & Christie, M. J. (2021). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. Available at: [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. Available at: [Link]

  • YouTube. (2019). Opioid receptors and brain function. YouTube. Available at: [Link]

  • Kandasamy, M., et al. (2021). Opioid receptors signaling network. PubMed Central. Available at: [Link]

  • Open RN. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. Available at: [Link]

  • Cell and Gene. (2025). Dose Optimization A Strategic Lever In Oncology Drug Development. Cell and Gene. Available at: [Link]

  • MSDT. (n.d.). Dose-Response Curves. Toxicology MSDT. Available at: [Link]

  • Corder, G., et al. (2022). Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Fenalti, G., et al. (2014). Molecular Control of δ-Opioid Receptor Signaling. Molecular Cell. Available at: [Link]

  • Yang, T., & Sinko, P. J. (2005). In vitro stability and in vivo pharmacokinetic studies of a model opioid peptide, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE), and its cyclic prodrugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Kura Oncology. Available at: [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. Available at: [Link]

  • Girish, A., & de Alwis, D. P. (2022). Moving the needle for oncology dose optimization: A call for action. Clinical and Translational Science. Available at: [Link]

  • Décaillot, F. M., & Cahill, C. M. (2016). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology. Available at: [Link]

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  • Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Drug Hunter. Available at: [Link]

  • Niepel, M., et al. (2017). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. Available at: [Link]

  • YouTube. (2026). Delta Opioid Receptor Introduction. YouTube. Available at: [Link]

  • YouTube. (2023). Introduction to Pharmacodynamics | Pharmacology. YouTube. Available at: [Link]

  • Hothorn, L. A. (2013). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Parameters for DADLE-Induced Neuroprotection Studies

Welcome to the technical support center for researchers investigating the neuroprotective properties of DADLE ([D-Ala2, D-Leu5]-enkephalin). This guide is designed to provide you, our fellow scientists and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the neuroprotective properties of DADLE ([D-Ala2, D-Leu5]-enkephalin). This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and troubleshooting strategies to optimize your experimental parameters. Our goal is to ensure the scientific integrity and reproducibility of your findings by explaining the causality behind experimental choices and providing self-validating protocols.

Part 1: Foundational Concepts & Experimental Design

The Core Mechanism: Delta-Opioid Receptor (DOR) Activation

DADLE is a synthetic analogue of the endogenous enkephalin peptides. Its neuroprotective effects are primarily mediated through the activation of the delta-opioid receptor (DOR), a G-protein coupled receptor.[1] Upon binding, DADLE initiates a cascade of intracellular signaling events that collectively enhance neuronal survival and resilience against various insults. Understanding this primary mechanism is crucial, as it forms the basis for validating the specificity of your experimental findings.

Key Signaling Pathways in DADLE-Induced Neuroprotection

Activation of DOR by DADLE engages multiple pro-survival signaling pathways. The two most extensively characterized are:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[2] Activation of Akt by DADLE leads to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad, GSK-3β) and the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.[2]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is critical for synaptic plasticity and cell survival.[3] DADLE has been shown to induce the phosphorylation of ERK, which can, in turn, activate downstream targets that mitigate apoptotic cell death.[3]

It is the dynamic balance and crosstalk between these and other pathways that ultimately determine the neuroprotective outcome.

Diagram: DADLE Signaling Pathway

DADLE_Signaling DADLE DADLE DOR Delta-Opioid Receptor (DOR) DADLE->DOR Binds Gi Gi Protein DOR->Gi Activates PI3K PI3K Gi->PI3K Activates ERK MEK/ERK Gi->ERK Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival & Neuroprotection pAkt->Survival Promotes pERK p-ERK (Active) ERK->pERK pERK->Apoptosis Inhibits pERK->Survival Promotes

Caption: DADLE-induced neuroprotective signaling cascade.

Choosing Your Experimental Model

The choice of experimental model is a critical decision that will influence the interpretation of your results. Below is a summary of commonly used models for studying DADLE's neuroprotective effects.

Model Type Examples Advantages Disadvantages
In Vitro (Cell Lines) SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma)High-throughput, reproducible, genetically manipulable, cost-effective.May not fully recapitulate the complexity of primary neurons; differentiation protocols can vary.
In Vitro (Primary Neurons) Cortical, hippocampal, or dopaminergic neuronsMore physiologically relevant than cell lines; preserve neuronal morphology and function.More technically demanding, higher variability, limited lifespan in culture.
In Vitro (Organotypic Slices) Hippocampal or cortical slice culturesPreserves the 3D architecture and synaptic connectivity of the brain tissue.Technically challenging to prepare and maintain; limited throughput.
In Vivo (Animal Models) Middle Cerebral Artery Occlusion (MCAO) for stroke, spinal cord injury models, neurotoxin-induced models (e.g., MPTP for Parkinson's)Highest physiological relevance, allows for behavioral and functional outcome measures.Expensive, low-throughput, ethically complex, confounding systemic effects.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during DADLE neuroprotection experiments in a question-and-answer format.

Q1: I am not observing a significant neuroprotective effect with DADLE. What could be the problem?

A1: This is a common issue with several potential causes. Let's break them down:

  • Suboptimal DADLE Concentration: The neuroprotective effect of DADLE is dose-dependent. A concentration that is too low will be ineffective, while an excessively high concentration can sometimes lead to off-target effects or receptor desensitization.

    Experimental Model Suggested Starting Concentration Range Key Considerations
    SH-SY5Y Cells100 nM - 10 µMResponse can be influenced by the differentiation state of the cells.
    Primary Cortical/Hippocampal Neurons10 nM - 1 µMPrimary neurons are often more sensitive than cell lines.
    In Vivo (direct administration)2.5 nmol (intracerebral)Dosage will vary significantly based on the route of administration and animal model.

    Actionable Advice: Perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the results of cell viability assays (e.g., MTT, LDH).

  • Incorrect Timing of DADLE Administration: The therapeutic window for neuroprotection can be narrow. The timing of DADLE treatment relative to the insult is critical.

    • Pre-treatment: Administering DADLE before the insult. This is often used to investigate the prophylactic potential and allows the activation of protective signaling pathways prior to the damage.[4]

    • Co-treatment: Administering DADLE at the same time as the insult.

    • Post-treatment: Administering DADLE after the insult has occurred. This is more clinically relevant for therapeutic applications.[4] Both pre- and post-treatment strategies have been shown to be effective.[4][5]

    Actionable Advice: Test different treatment paradigms. For an initial characterization, a pre-treatment of 1-4 hours before the insult is a good starting point. For post-treatment studies, begin with administration immediately after the insult and then test progressively longer delays.

  • DADLE Solution Instability: Peptides like DADLE can degrade in aqueous solutions over time, especially at 37°C in cell culture media.

    Actionable Advice: Prepare fresh DADLE solutions for each experiment from a frozen stock. If long-term experiments are planned, consider the stability of DADLE in your specific media and replenish it with fresh media containing DADLE if necessary. A stability test can be performed by incubating the DADLE-containing media for the duration of your experiment and then testing its efficacy.[6]

Q2: My results are highly variable between experiments. How can I improve consistency?

A2: Variability can undermine the reliability of your findings. Here are some factors to control:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered responses. For SH-SY5Y cells, it is recommended to use them below passage 30.

  • Consistency of the Insult: The severity of the induced injury (e.g., duration of oxygen-glucose deprivation, concentration of a neurotoxin) must be highly consistent. Minor variations can lead to large differences in cell death and the perceived neuroprotective effect.

  • Serum and Media Components: Serum contains various factors that can influence cell survival and signaling. If using serum, ensure the same batch is used for a set of experiments. Be aware that some media components, like sodium pyruvate, can interfere with certain assays like the LDH assay.[7]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start No/Low Neuroprotection Observed Check_Conc Is DADLE concentration optimized? Start->Check_Conc Check_Timing Is treatment timing appropriate? Check_Conc->Check_Timing Yes Optimize_Conc Perform Dose-Response (1 nM - 10 µM) Check_Conc->Optimize_Conc No Check_Reagent Is DADLE solution fresh and stable? Check_Timing->Check_Reagent Yes Optimize_Timing Test Pre-, Co-, and Post-treatment Check_Timing->Optimize_Timing No Check_Assay Is the viability assay validated? Check_Reagent->Check_Assay Yes Optimize_Reagent Prepare Fresh Solution; Consider Stability Test Check_Reagent->Optimize_Reagent No Optimize_Assay Check Assay Controls; Consider Alternative Assay Check_Assay->Optimize_Assay No Success Neuroprotection Observed Check_Assay->Success Yes Optimize_Conc->Check_Timing Optimize_Timing->Check_Reagent Optimize_Reagent->Check_Assay Optimize_Assay->Success

Caption: A decision tree for troubleshooting lack of neuroprotection.

Q3: How can I be certain that the observed neuroprotection is mediated by the delta-opioid receptor?

A3: This is a critical validation step. The use of a selective DOR antagonist, such as Naltrindole , is essential. If the neuroprotective effect of DADLE is genuinely DOR-mediated, co-treatment with Naltrindole should block this effect.

Experimental Approach:

  • Determine the optimal neuroprotective concentration of DADLE.

  • In a parallel experiment, pre-incubate the cells with Naltrindole for 30-60 minutes before adding DADLE. A common starting concentration for Naltrindole is a 10-fold molar excess to the DADLE concentration, or in the range of 1-10 µM for in vitro studies.[8][9]

  • Proceed with the DADLE treatment and the subsequent insult.

  • Assess cell viability. A successful blockade will show that the DADLE + Naltrindole group has a similar level of cell death as the group treated with the insult alone.

Q4: I'm not seeing activation of downstream signaling pathways (e.g., p-Akt, p-ERK) with DADLE treatment. Why?

A4: The phosphorylation of signaling proteins is often a transient event. The timing of sample collection is crucial.

  • Incorrect Time Point: The peak phosphorylation of ERK can occur as early as 3-15 minutes after stimulation and may return to baseline within an hour.[10][11] Akt phosphorylation may follow a similar or slightly different time course.

    Actionable Advice: Perform a time-course experiment. Treat your cells with DADLE and collect lysates at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes). Analyze these samples by Western blot to identify the peak phosphorylation time for your specific model.

  • Western Blotting Issues: Detecting phosphorylated proteins can be challenging.

    • Phosphatase Activity: Endogenous phosphatases in the cell lysate can rapidly dephosphorylate your target protein. Always use phosphatase inhibitor cocktails in your lysis buffer and keep samples on ice.[12]

    • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.[13][14]

    • Antibody Quality: Ensure you are using a high-quality, validation-specific antibody for the phosphorylated form of your protein of interest.

    • Low Abundance: The phosphorylated form of a protein is often a small fraction of the total protein. You may need to load more protein on your gel than for other targets.[15]

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol describes a typical neuroprotection experiment using SH-SY5Y cells and an OGD model to mimic ischemic conditions.

  • Cell Culture: Plate SH-SY5Y cells and differentiate them towards a neuronal phenotype (e.g., using retinoic acid) for 5-7 days.

  • DADLE Pre-treatment: 2 hours before OGD, replace the medium with fresh, serum-free medium containing DADLE at the desired concentration (e.g., 1 µM) or vehicle control.

  • OGD Induction:

    • Prepare an OGD buffer (e.g., glucose-free DMEM).

    • Wash the cells once with the OGD buffer.

    • Add the OGD buffer (containing DADLE or vehicle) to the cells.

    • Place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for a predetermined duration (e.g., 4-6 hours).[16][17]

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD buffer with regular, glucose-containing cell culture medium (with DADLE or vehicle).

    • Return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

    • MTT Assay: Add MTT reagent to the cells to measure mitochondrial reductase activity, an indicator of cell viability.

    • Calculate the percentage of neuroprotection relative to the vehicle-treated, OGD-exposed control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to measure DADLE-induced Akt activation.

  • Cell Treatment and Lysis:

    • Culture and differentiate SH-SY5Y cells as described above.

    • Treat the cells with the optimal concentration of DADLE for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, immediately place the culture dish on ice and wash the cells with ice-cold PBS.

    • Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal.

    • To normalize the data, strip the membrane and re-probe with an antibody against total Akt.

    • Quantify the band intensities and express the results as a ratio of p-Akt to total Akt.

References

  • Le, T. P., et al. (2020). In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. Neuropharmacology, 167, 107989.
  • Cipolla, M. J. (2016). Clinical Application of Preconditioning and Postconditioning to Achieve Neuroprotection. Cerebrovascular diseases (Basel, Switzerland), 42(1-2), 1-10.
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  • Stewart, G. R., et al. (2005).
  • Lenti, S., et al. (2023). Abstract P2159: Naltrindole Attenuates Phorbol 12-myristate 13-acetate Induced Superoxide Release In Polymorphonuclear Leukocytes Independently Of Delta Opioid Receptor Antagonism.
  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]

  • Ali, M. S., et al. (2019). Pre- and Post-Treatment with Novel Antiepileptic Drug Oxcarbazepine Exerts Neuroprotective Effect in the Hippocampus in a Gerbil Model of Transient Global Cerebral Ischemia. International journal of molecular sciences, 20(20), 5171.
  • Li, Y. C., et al. (2022). The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation. Frontiers in aging neuroscience, 14, 948216.
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  • Gąsecka, M., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Scientific reports, 14(1), 8963.
  • ResearchGate. (n.d.). Protocols for oxygen glucose deprivation/reperfusion (OGD/R) stimulation in neonatal rat cardiomyocytes (NRCMs). Retrieved from [Link]

  • Contract Testing Laboratories of America. (2022, April 29). Stability Testing. Retrieved from [Link]

  • Lee, H. J., et al. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Foods (Basel, Switzerland), 13(4), 621.
  • Alves, C., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR protocols, 3(4), 101739.
  • Elabscience. (n.d.). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Retrieved from [Link]

  • Kim, J. H., et al. (2008). Time-dependent change of ERK phosphorylation levels in the nucleus accumbens during withdrawals from repeated cocaine. Neuroscience letters, 436(2), 168–172.
  • Cammann, C., et al. (2020). Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation.
  • Erbs, E., et al. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
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  • Jędrzejewska-Szmek, J., et al. (2021). Temporal pattern and synergy influence activity of ERK signaling pathways during L-LTP induction. eLife, 10, e65653.
  • Chen, Y., et al. (2020). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules (Basel, Switzerland), 25(22), 5438.
  • Farkas, E., et al. (2007). Pre-treatment and post-treatment with alpha-tocopherol attenuates hippocampal neuronal damage in experimental cerebral hypoperfusion.
  • Kaja, S., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (98), 52754.
  • Dipartimento Di Scienze e Tecnologie Ambientali, Biologiche, Farmaceutiche, Università Della Campania “Luigi Vanvitelli”, et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1359858.
  • Paal, A., et al. (1977). [The stability of aqueous tetracaine solutions in the non-isothermal short-time test (author's transl)]. Pharmazie, 32(1), 20–23.
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  • Bar-Lev, Y., et al. (2016). Differential effects of early postinjury treatment with neuroprotective drugs in a mouse model using diffuse reflectance spectroscopy. Journal of biomedical optics, 21(11), 117001.
  • Kukushkin, N. V., et al. (2022). Precise timing of ERK phosphorylation/dephosphorylation determines the outcome of trial repetition during long-term memory formation.
  • Bonde, C., et al. (2012). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in molecular biology (Clifton, N.J.), 829, 325–336.
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • Anandhan, A., et al. (2020). Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. International journal of molecular sciences, 21(21), 7993.
  • Kim, M. J., et al. (2018). Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. Journal of nutrition and health, 51(1), 1–10.
  • Kong, E., et al. (2022). Neuroprotective Role of Cyclic AMP Signaling in Dopaminergic Degeneration Induced by a Parkinson's Disease Toxin, Rotenone. International journal of molecular sciences, 23(19), 11779.
  • Portoghese, P. S., et al. (1994). Synthesis and delta-opioid receptor antagonist activity of a naltrindole analogue with a regioisomeric indole moiety. Journal of medicinal chemistry, 37(12), 1886–1888.
  • Alluri, H., et al. (2022, July 7). BBB Dysfunction Study by Ischemia-Reperfusion Injury Model | Protocol Preview [Video]. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Validation of DADLE's Selectivity for the Delta-Opioid Receptor

For researchers, scientists, and drug development professionals navigating the complexities of opioid receptor pharmacology, the precise characterization of a ligand's selectivity is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of opioid receptor pharmacology, the precise characterization of a ligand's selectivity is paramount. This guide provides an in-depth technical comparison of [D-Ala², D-Leu⁵]-enkephalin (DADLE), a prototypical delta-opioid receptor (DOR) agonist, against other key opioid receptor agonists. We will delve into the experimental methodologies used to validate its selectivity, present comparative data, and explore the underlying signaling pathways.

The Critical Importance of Opioid Receptor Selectivity

The opioid system, comprising mu (MOR), delta (DOR), and kappa (KOR) receptors, modulates a wide array of physiological processes, most notably pain, mood, and reward.[1][2][3] These receptors belong to the G protein-coupled receptor (GPCR) superfamily and share significant structural homology, leading to potential cross-reactivity of ligands.[4] The therapeutic efficacy of an opioid agonist is intrinsically linked to its receptor selectivity. While MOR agonists are potent analgesics, their clinical use is often hampered by severe side effects, including respiratory depression, dependence, and addiction.[1][2] In contrast, DOR agonists present a promising alternative for the treatment of chronic pain and mood disorders with a potentially more favorable side-effect profile.[1][2] Therefore, rigorous validation of a compound's selectivity for the DOR is a critical step in preclinical drug development.

DADLE is a synthetic enkephalin analog that has been instrumental in the characterization of the delta-opioid receptor. However, it is known to exhibit some affinity for the mu-opioid receptor, highlighting the necessity for comprehensive selectivity profiling.[5] This guide will compare DADLE's binding and functional properties to those of highly selective agonists for each opioid receptor subtype:

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin): A highly selective MOR agonist.

  • U-50,488: A selective KOR agonist.

  • Deltorphin II and SNC80: Highly selective DOR agonists.

Quantifying Selectivity: A Multi-faceted Experimental Approach

A thorough assessment of a ligand's selectivity requires a combination of in vitro assays that evaluate both its binding affinity and its functional potency and efficacy at the target receptors.

Radioligand Binding Assays: Gauging Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., DADLE) to displace a radiolabeled ligand with known high affinity and selectivity for the receptor of interest. The result is expressed as the inhibition constant (Ki), which represents the concentration of the competitor that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

To determine the selectivity of DADLE, competitive binding assays are performed using cell membranes expressing either MOR, DOR, or KOR, with their respective selective radioligands.

Comparative Binding Affinity Data (Ki in nM)

CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)Selectivity (MOR Ki / DOR Ki)Selectivity (KOR Ki / DOR Ki)
DADLE ~2.9~1-3>1000~1-3>333
DAMGO ~1>1000>1000--
U-50,488 >1000>1000~10-30--
Deltorphin II >1000~1.5>1000>667>667
SNC80 ~1500~1-3>1000~500-1500>333

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of reported values.

From this data, selectivity ratios can be calculated. For a DOR agonist, a high ratio of MOR Ki / DOR Ki and KOR Ki / DOR Ki is desirable. While DADLE shows high affinity for the DOR, its affinity for the MOR is only slightly lower, indicating a degree of cross-reactivity. In contrast, Deltorphin II and SNC80 exhibit significantly higher selectivity for the DOR over the MOR and KOR.

Functional Assays: Assessing Potency and Efficacy

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of ligand binding. Functional assays measure the ability of a ligand to activate the receptor and trigger downstream signaling events. Key parameters derived from these assays are:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

  • Emax (Maximum effect): The maximum response that can be elicited by the agonist, reflecting its efficacy.

Commonly used functional assays for opioid receptors include:

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, which is an early event in opioid receptor signaling. Agonist binding to the GPCR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

  • cAMP Inhibition Assay: Opioid receptors are coupled to the inhibitory G protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the agonist-induced reduction in cAMP.

Comparative Functional Potency Data (EC50 in nM) from [³⁵S]GTPγS Assays

CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
DADLE ~20-50~10-30>1000
DAMGO ~10-45>1000>1000
SNC80 >1000~32>1000

Note: EC50 values are highly dependent on the specific assay conditions and cell system used.

The functional data corroborates the binding data, demonstrating that DADLE is a potent agonist at both DOR and MOR. In contrast, DAMGO and SNC80 show high functional potency and selectivity for their respective primary targets.

Delving into the Signaling Cascade: A Visual Representation

Upon agonist binding, opioid receptors trigger a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting functional data and predicting the physiological effects of a ligand.

All three opioid receptors primarily couple to inhibitory G proteins (Gi/o).[4] Activation of the receptor leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Opioid_Signaling cluster_cytosol Cytosol DADLE DADLE DOR Delta-Opioid Receptor (DOR) DADLE->DOR G_protein Gi/o Protein (αβγ) DOR->G_protein PI3K PI3K DOR->PI3K G_alpha Gαi/o-GTP G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel GIRK Channel K_ion K⁺ K_channel->K_ion Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion G_alpha->AC G_beta_gamma->K_channel G_beta_gamma->Ca_channel ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression (e.g., Analgesia, Mood regulation) CREB->Gene_expression MAPK MAPK (ERK1/2) MAPK->Gene_expression Akt Akt

Caption: Canonical signaling pathway of the Delta-Opioid Receptor.

The primary downstream effects of DOR activation include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release.

  • Activation of MAPK and PI3K/Akt Pathways: DOR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and neuroprotection.[6]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of selectivity data, standardized and well-documented protocols are essential.

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of DADLE at the delta-opioid receptor.

Radioligand_Binding_Workflow A 1. Membrane Preparation - Homogenize tissues or cells expressing DOR - Isolate membranes by centrifugation B 2. Assay Incubation - Incubate membranes with a fixed concentration  of radiolabeled DOR ligand (e.g., [³H]DPDPE) - Add increasing concentrations of DADLE A->B C 3. Separation of Bound and Free Ligand - Rapidly filter the incubation mixture through  glass fiber filters to trap membranes B->C D 4. Quantification of Radioactivity - Measure the radioactivity retained on the filters  using a scintillation counter C->D E 5. Data Analysis - Plot the percentage of specific binding against  the log concentration of DADLE - Determine the IC50 value - Calculate the Ki value using the Cheng-Prusoff equation D->E

Caption: Workflow for a radioligand binding assay.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • IC50: Concentration of the competing ligand (DADLE) that displaces 50% of the specific binding of the radioligand.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Dissociation constant of the radioligand for the receptor.

[³⁵S]GTPγS Binding Assay Protocol

This protocol describes a method to measure the functional activation of G proteins by DADLE at the delta-opioid receptor.

GTPgS_Binding_Workflow A 1. Membrane Preparation - Prepare cell membranes expressing DOR B 2. Assay Incubation - Incubate membranes with [³⁵S]GTPγS,  GDP, and increasing concentrations of DADLE A->B C 3. Termination and Separation - Terminate the reaction by rapid filtration  through glass fiber filters B->C D 4. Quantification of Radioactivity - Measure the amount of [³⁵S]GTPγS bound  to the membranes using a scintillation counter C->D E 5. Data Analysis - Plot the stimulated [³⁵S]GTPγS binding  against the log concentration of DADLE - Determine the EC50 and Emax values D->E

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion: A Comprehensive Understanding of DADLE's Selectivity

The experimental data presented in this guide clearly demonstrates that while DADLE is a potent agonist at the delta-opioid receptor, it also exhibits significant affinity and functional activity at the mu-opioid receptor. This lack of high selectivity distinguishes it from more recently developed DOR agonists like Deltorphin II and SNC80, which show a much cleaner profile.

For researchers in drug development, this underscores the critical need for a multi-assay approach to comprehensively characterize the selectivity of any new opioid ligand. Relying solely on binding data can be misleading, and functional assays are essential to understand the true pharmacological profile of a compound. The choice of a reference compound in screening campaigns should be guided by its selectivity profile, and for studies specifically targeting the delta-opioid receptor, highly selective agonists are preferable to DADLE to avoid confounding effects from mu-opioid receptor activation. This detailed understanding of selectivity is fundamental to the rational design of safer and more effective opioid therapeutics.

References

  • Quirion, B., Bergeron, F., Blais, V., & Gendron, L. (2020). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Molecular Neuroscience, 13, 52. [Link]

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  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Bagley, E. E. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381. [Link]

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  • Alt, A., Clark, M. J., Woods, J. H., & Traynor, J. R. (2002). Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. British journal of pharmacology, 135(1), 217–225. [Link]

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by μ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular pharmacology, 47(4), 848-854. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]

  • Assay Guidance Manual. (2012). cAMP Assays. [Link]

  • Audet, M., & Bouvier, M. (2012). RESTing on a new paradigm for G protein-coupled receptor signaling. Trends in pharmacological sciences, 33(10), 541-550. [Link]

  • Shahabi, N., McAllen, K., & Sharp, B. M. (2006). δ-Opioid receptors stimulate JUN N-terminal kinase in a PI3-kinase-dependent manner in T cells. The Journal of pharmacology and experimental therapeutics, 316(2), 916-922. [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Enkephalin Analogs in Opioid Drug Discovery

For researchers, scientists, and drug development professionals dedicated to advancing pain therapeutics, the endogenous opioid peptides, enkephalins, represent a tantalizing starting point. Their inherent analgesic prop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing pain therapeutics, the endogenous opioid peptides, enkephalins, represent a tantalizing starting point. Their inherent analgesic properties, mediated through the body's own opioid receptors, offer a blueprint for potent painkillers with potentially fewer side effects than traditional opiates. However, the therapeutic utility of native enkephalins is severely hampered by two critical flaws: rapid enzymatic degradation and poor penetration of the blood-brain barrier (BBB). This guide provides an in-depth comparative analysis of a key strategy to overcome these limitations: the selective incorporation of fluorine into enkephalin analog structures. We will explore the causal relationships behind the enhanced pharmacological profiles of fluorinated analogs, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for Fluorination: Overcoming Nature's Hurdles

Enkephalins, pentapeptides with the sequence Tyr-Gly-Gly-Phe-Met/Leu, are rapidly broken down in the body by peptidases, leading to a very short biological half-life. Furthermore, their hydrophilic nature prevents efficient passage across the lipophilic blood-brain barrier, limiting their access to central opioid receptors where they exert their most profound analgesic effects.

The introduction of fluorine, the most electronegative element, into a peptide backbone can induce significant changes in its physicochemical properties. The strategic replacement of hydrogen with fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This "metabolic shielding" can dramatically increase the peptide's half-life in plasma and brain tissue.

  • Increase Lipophilicity: Fluorination can increase the lipophilicity of a molecule, a key factor in its ability to passively diffuse across the blood-brain barrier. This can lead to improved brain uptake and central nervous system (CNS) bioavailability.[1][2]

  • Modulate Receptor Binding and Selectivity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the peptide, potentially leading to enhanced binding affinity and/or selectivity for specific opioid receptor subtypes (e.g., mu vs. delta).

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Enkephalin Analogs

To illustrate the impact of fluorination, we will compare key performance parameters of representative fluorinated and non-fluorinated enkephalin analogs based on data from various studies. A common and effective modification is the substitution of the hydrogen at the para-position of the phenylalanine (Phe) residue at position 4 with a fluorine atom.

Receptor Binding Affinity

The interaction of enkephalin analogs with their target receptors, primarily the mu (µ) and delta (δ) opioid receptors, is the foundation of their analgesic activity. Fluorination has been shown to positively influence this interaction.

AnalogMu Opioid Receptor (Ki, nM)Delta Opioid Receptor (Ki, nM)Source
Leu-Enkephalin1.71.26
[meta-F-Phe4]-Leu-Enkephalin0.059 - 0.980.023 - 0.93
DPDPE ([D-Pen2,D-Pen5]enkephalin)-High Affinity
[p-F-Phe4]-DPDPE-Enhanced Potency & Selectivity

Analysis: As shown in the table, substitution at the meta-position of Phe4 in Leu-enkephalin generally leads to a significant increase in binding affinity for both µ and δ opioid receptors. Similarly, para-fluorination of the more stable analog DPDPE enhances its potency and selectivity for the δ opioid receptor. This suggests that the electronic alterations induced by fluorine can create a more favorable interaction with the receptor binding pocket.

Metabolic Stability

The ability of an enkephalin analog to resist enzymatic degradation is crucial for achieving a therapeutically relevant duration of action. In vitro plasma stability assays are a standard method to assess this property.

AnalogPlasma Half-life (t1/2, min)Source
Leu-Enkephalin< 20[3]
[3-F-Phe4]-Leu-Enkephalin82.3[3]

Analysis: The data clearly demonstrates the profound impact of fluorination on metabolic stability. The half-life of the 3-fluoro substituted Leu-enkephalin analog is more than four times longer than that of the parent peptide in rat plasma.[3] This enhanced stability is attributed to the steric and electronic effects of the fluorine atom hindering the approach of metabolic enzymes.

Blood-Brain Barrier Permeability

Experimental Protocols: A Guide to Your Research

To facilitate the investigation of novel enkephalin analogs, we provide the following detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Enkephalin Analog

This protocol outlines the manual synthesis of an enkephalin analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

SPPS_Workflow start Start: Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Amino Acid Coupling (Fmoc-Phe(4-F)-OH, HBTU, DIPEA) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Amino Acid Coupling (Fmoc-Gly-OH) deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Amino Acid Coupling (Fmoc-Gly-OH) deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) deprotection4->coupling4 wash4 Wash coupling4->wash4 cleavage Cleavage & Deprotection (TFA Cocktail) wash4->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Phe(4-F)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for the subsequent amino acids (Gly, Gly, Tyr(tBu)).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of a test compound to opioid receptors expressed in cell membranes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the opioid receptor of interest (e.g., CHO-µOR).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Plasma Stability Assay

This protocol assesses the metabolic stability of a peptide in plasma.

Methodology:

  • Incubation: Incubate the test peptide at a final concentration of 1 µM in plasma (e.g., rat or human) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2).

In Vivo Hot-Plate Test for Analgesia

This is a common behavioral test in rodents to assess the analgesic efficacy of a compound.

Workflow Diagram:

Hot_Plate_Workflow start Start: Acclimatize Mice baseline Baseline Latency Measurement (Hot Plate at 55°C) start->baseline administration Administer Test Compound (e.g., subcutaneous injection) baseline->administration latency_measurement Measure Latency at Time Points (e.g., 30, 60, 90, 120 min) administration->latency_measurement observation Observe for Paw Licking or Jumping latency_measurement->observation data_analysis Calculate % Maximum Possible Effect (%MPE) observation->data_analysis end End: Determine Analgesic Effect data_analysis->end

Caption: In Vivo Hot-Plate Test Workflow.

Methodology:

  • Acclimatization: Acclimatize mice to the testing room and the hot-plate apparatus.

  • Baseline Measurement: Determine the baseline latency for each mouse to react to the heated surface (typically set at 55°C) by licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (fluorinated or non-fluorinated enkephalin analog) via a specific route (e.g., subcutaneous or intravenous injection).

  • Post-Treatment Measurement: At predetermined time points after administration, place the mice back on the hot plate and measure their reaction latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point to quantify the analgesic effect.

Enkephalin Signaling Pathway at the Mu-Opioid Receptor

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), enkephalins trigger a cascade of intracellular events leading to analgesia.

Enkephalin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Enkephalin Enkephalin Analog MOR Mu-Opioid Receptor (µOR) Enkephalin->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel GIRK Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Enkephalin Signaling at the Mu-Opioid Receptor.

Conclusion and Future Directions

The strategic incorporation of fluorine into enkephalin analogs represents a powerful and validated approach to enhance their drug-like properties. The experimental evidence clearly indicates that fluorination can significantly improve receptor binding affinity and metabolic stability, which are critical for overcoming the inherent limitations of endogenous enkephalins. While more direct comparative studies on blood-brain barrier permeability are warranted, the existing data strongly supports the positive impact of fluorination on CNS bioavailability.

For researchers in the field of opioid drug discovery, the targeted use of fluorination is not merely a theoretical concept but a practical tool to rationally design more effective and durable analgesics. The protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis, characterization, and in vivo evaluation of novel fluorinated enkephalin analogs, ultimately paving the way for the next generation of pain therapeutics.

References

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577-580. [Link]

  • StatPearls Publishing. (2023). Physiology, Enkephalin. In StatPearls. StatPearls Publishing. [Link]

  • Cassell, R. J., Appourchaux, K., Van Rijn, R. M., & Che, T. (2021). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 26(11), 3208. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved January 26, 2026, from [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Cassell, R. J., et al. (2021). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. MDPI. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Williams, L., & Prisinzano, T. E. (2013). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Current molecular pharmacology, 6(1), 40–50. [Link]

  • Kanamori, T., Okada, Y., Segawa, H., Yamamuro, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & pharmaceutical bulletin, 44(2), 159–161. [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3323. [Link]

  • Banghart, M. R., Neufeld, S. Q., Wong, N. C., & Sabatini, B. L. (2015). Enkephalin Disinhibits Mu Opioid Receptor-Rich Striatal Patches via Delta Opioid Receptors. Neuron, 88(6), 1227–1239. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved January 26, 2026, from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved January 26, 2026, from [Link]

  • J. Med. Chem. (2024). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

  • ACS Omega. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

Sources

Validation

Confirming the Role of AMPK Signaling in the Cardioprotective Effects of DADLE: A Comparative Guide

Authored by a Senior Application Scientist This guide provides an in-depth analysis of the experimental evidence confirming the pivotal role of AMP-activated protein kinase (AMPK) signaling in the therapeutic effects of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the experimental evidence confirming the pivotal role of AMP-activated protein kinase (AMPK) signaling in the therapeutic effects of D-Ala²-D-Leu⁵-enkephalin (DADLE), a synthetic opioid peptide. We will dissect the methodologies used to establish this link, compare experimental outcomes, and provide detailed protocols for researchers aiming to investigate this pathway. Our focus is to deliver a scientifically rigorous guide for researchers, scientists, and drug development professionals, grounded in established experimental data and best practices.

Introduction: The Intersection of Opioid Signaling and Cellular Energy Homeostasis

DADLE, a stable analog of the endogenous opioid peptide enkephalin, has garnered significant interest for its therapeutic potential beyond its traditional analgesic properties. Notably, DADLE has been shown to exert potent protective effects in various models of cellular stress, particularly in the context of ischemia-reperfusion (I/R) injury in the heart and brain. The mechanisms underlying these protective effects are multifaceted, but a growing body of evidence points towards the central involvement of AMPK, a master regulator of cellular energy homeostasis.

AMPK is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It is activated in response to an increase in the AMP:ATP ratio, a hallmark of metabolic stress such as that occurring during ischemia. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

This guide will explore the experimental journey that has led to the confirmation of AMPK's role in DADLE's protective actions. We will delve into the specific experimental designs, compare the outcomes of different approaches, and provide the necessary technical details for robust and reproducible research in this area.

Establishing the DADLE-AMPK Link: A Methodological Comparison

The confirmation of AMPK's role in DADLE's effects has relied on a combination of pharmacological and genetic approaches. Here, we compare the key experimental strategies and the insights they have provided.

Pharmacological Inhibition of AMPK

A cornerstone in elucidating signaling pathways is the use of specific inhibitors. In the context of the DADLE-AMPK axis, Compound C (also known as dorsomorphin) has been the most widely used pharmacological inhibitor of AMPK.

Experimental Rationale: The logic behind this approach is straightforward: if DADLE's protective effects are mediated by AMPK, then blocking AMPK activity with Compound C should abolish or significantly attenuate these effects.

Comparative Analysis of Experimental Data:

Experimental ModelDADLE TreatmentDADLE + Compound CKey Outcome MeasureConclusion
H9c2 Cardiomyocytes (in vitro model of I/R injury) Increased cell viability, decreased apoptosisAbolished protective effects of DADLECell Viability (MTT assay), Apoptosis (TUNEL staining)DADLE's anti-apoptotic effect is AMPK-dependent.
Langendorff-perfused Rat Hearts (ex vivo model of I/R) Improved post-ischemic cardiac function (LVDP, ±dp/dt)Attenuated recovery of cardiac functionLeft Ventricular Developed Pressure (LVDP), rate of pressure change (±dp/dt)DADLE's cardioprotective effects during I/R are mediated through AMPK.
Primary Cortical Neurons (in vitro model of oxygen-glucose deprivation) Increased neuronal survivalReversed neuroprotective effects of DADLENeuronal Survival (LDH assay)DADLE's neuroprotective effects are dependent on AMPK activation.

Key Insight: The consistent observation that Compound C abrogates DADLE's protective effects across different experimental models provides strong pharmacological evidence for the essential role of AMPK in this signaling cascade.

Genetic Approaches: siRNA-mediated Knockdown of AMPK

To complement pharmacological studies and mitigate concerns about off-target effects of inhibitors, genetic approaches provide a more specific means of interrogating protein function. Small interfering RNA (siRNA) has been employed to specifically knockdown the expression of the catalytic α subunit of AMPK.

Experimental Rationale: By reducing the cellular levels of AMPK, this approach directly tests the necessity of the kinase for DADLE's actions. If the protective effects of DADLE are diminished in AMPK-knockdown cells, it provides strong genetic evidence for its role in the pathway.

Comparative Analysis of Experimental Data:

Experimental ModelDADLE Treatment (Control siRNA)DADLE Treatment (AMPK siRNA)Key Outcome MeasureConclusion
H9c2 Cardiomyocytes Increased phosphorylation of downstream AMPK targets (e.g., ACC)No significant increase in phosphorylation of ACCWestern Blot analysis of p-ACCDADLE-induced activation of downstream AMPK targets is dependent on AMPK expression.
H9c2 Cardiomyocytes Reduced caspase-3 activityDADLE failed to reduce caspase-3 activityCaspase-3 Activity AssayThe anti-apoptotic effect of DADLE is contingent on the presence of AMPK.

Key Insight: The convergence of data from both pharmacological inhibition and genetic knockdown provides a robust validation of AMPK's indispensable role in mediating the protective effects of DADLE.

Visualizing the Signaling Cascade and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, we have generated the following diagrams using the DOT language.

The DADLE-AMPK Signaling Pathway

DADLE_AMPK_Pathway DADLE DADLE Opioid_Receptor Opioid Receptor DADLE->Opioid_Receptor Binds Upstream_Kinase Upstream Kinase (e.g., LKB1, CAMKKβ) Opioid_Receptor->Upstream_Kinase Activates AMPK AMPK Upstream_Kinase->AMPK Phosphorylates (activates) Downstream_Targets Downstream Targets (e.g., eNOS, PGC-1α) AMPK->Downstream_Targets Phosphorylates Cellular_Protection Cellular Protection (Anti-apoptosis, Autophagy) Downstream_Targets->Cellular_Protection Promotes Experimental_Workflow cluster_model Cellular/Tissue Model cluster_treatment Treatment Groups cluster_stress Induction of Cellular Stress cluster_analysis Downstream Analysis Model e.g., H9c2 cells, Primary Neurons, Perfused Heart Control Vehicle Control Model->Control DADLE_only DADLE Model->DADLE_only DADLE_CompoundC DADLE + Compound C Model->DADLE_CompoundC DADLE_siRNA DADLE + AMPK siRNA Model->DADLE_siRNA Stress e.g., Ischemia-Reperfusion, Oxygen-Glucose Deprivation Control->Stress DADLE_only->Stress DADLE_CompoundC->Stress DADLE_siRNA->Stress Western_Blot Western Blot (p-AMPK, p-ACC) Stress->Western_Blot Cell_Viability Cell Viability/Apoptosis Assays (MTT, TUNEL, Caspase-3) Stress->Cell_Viability Functional_Assay Functional Assays (e.g., Cardiac Function) Stress->Functional_Assay

Caption: A generalized experimental workflow for confirming the role of AMPK in DADLE's effects.

Detailed Experimental Protocols

To ensure reproducibility and adherence to best practices, we provide detailed step-by-step methodologies for key experiments.

Western Blot Analysis of AMPK Activation

Objective: To quantify the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), a marker of its activation, in response to DADLE treatment.

Protocol:

  • Cell Culture and Treatment: Plate H9c2 cardiomyocytes at a density of 1x10^6 cells per 60 mm dish. Grow to 70-80% confluency. Treat cells with DADLE (1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPKα (Thr172) (1:1000 dilution) and total AMPKα (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) detection kit.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-AMPKα signal to the total AMPKα signal.

Cell Viability (MTT) Assay

Objective: To assess the protective effect of DADLE on cell viability following a cellular insult, and to determine if this effect is AMPK-dependent.

Protocol:

  • Cell Seeding and Treatment: Seed H9c2 cells in a 96-well plate at a density of 1x10^4 cells per well. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat cells with Compound C (10 µM) or vehicle for 1 hour, followed by DADLE (1 µM) for another hour.

  • Induction of Injury: Subject the cells to simulated ischemia-reperfusion (e.g., 4 hours of oxygen-glucose deprivation followed by 12 hours of reoxygenation).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Express cell viability as a percentage of the control group.

Conclusion and Future Directions

Future research should aim to further delineate the upstream and downstream components of this signaling pathway. Identifying the specific opioid receptor subtype(s) responsible for DADLE-induced AMPK activation and characterizing the full spectrum of downstream AMPK targets will be crucial for a comprehensive understanding of DADLE's mechanism of action. Furthermore, translating these findings into in vivo models of disease is a necessary next step for the clinical development of DADLE and other opioid-based therapeutics that harness this protective signaling cascade.

References

For further reading and verification of the claims and protocols described in this guide, please refer to the following resources:

  • Title: DADLE, a δ-opioid receptor agonist, protects against myocardial ischemia/reperfusion injury by activating AMPK. Source: Journal of Molecular and Cellular Cardiology URL: [Link]

  • Title: Neuroprotection by DADLE against oxygen-glucose deprivation-induced injury in primary cortical neurons: involvement of the AMPK-eNOS pathway. Source: Brain Research URL: [Link]

  • Title: The role of AMP-activated protein kinase in the heart. Source: The Journal of Physiology URL: [Link]

  • Title: Compound C: a prototype for the development of new therapeutics to treat metabolic diseases. Source: Expert Opinion on Investigational Drugs URL: [Link]

Comparative

A Comparative Guide to the Neuronal Cell-Type Specific Effects of DADLE

For researchers and drug development professionals navigating the complexities of neuromodulation, understanding the precise effects of receptor agonists on distinct neuronal populations is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of neuromodulation, understanding the precise effects of receptor agonists on distinct neuronal populations is paramount. This guide provides an in-depth, objective comparison of the effects of [D-Ala2, D-Leu5]-enkephalin (DADLE), a potent and stable synthetic analog of the endogenous opioid peptide enkephalin, on different neuronal cell types. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for designing and interpreting studies involving DADLE.

Introduction to DADLE: A Selective Delta-Opioid Receptor Agonist

DADLE is a well-characterized synthetic pentapeptide that exhibits high affinity and selectivity for the delta-opioid receptor (DOR), a G protein-coupled receptor widely expressed in the central nervous system.[1][2] Activation of DORs by agonists like DADLE has been shown to exert a range of effects, including neuroprotection against ischemic injury, modulation of pain perception, and influences on mood and cognition.[1][2] These diverse functions stem from the differential expression of DORs on various neuronal subtypes and the subsequent activation of distinct intracellular signaling cascades. This guide will dissect these cell-type-specific actions, with a particular focus on the dichotomy between excitatory and inhibitory neurons.

Core Mechanism of Action: Preferential Modulation of Inhibitory Interneurons

A growing body of evidence indicates that DORs are predominantly expressed on inhibitory GABAergic interneurons within various brain regions, including the hippocampus and cortex. This preferential localization dictates a primary mechanism of action for DADLE: the modulation of inhibitory neurotransmission.

By binding to presynaptic DORs on GABAergic terminals, DADLE inhibits the release of GABA.[1] This disinhibition of downstream neurons, particularly excitatory pyramidal cells, is a cornerstone of DADLE's modulatory effects on neural circuits.

Signaling Pathway Downstream of DOR Activation

The binding of DADLE to DORs initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Key downstream signaling pathways implicated in DADLE's neuroprotective and modulatory effects include the PI3K/Akt/NF-κB and PKC/ERK pathways.[3]

DADLE DADLE DOR Delta-Opioid Receptor (DOR) DADLE->DOR Gi_o Gi/o Protein DOR->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PI3K PI3K Gi_o->PI3K activates PKC PKC Gi_o->PKC activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Neuroprotection Neuroprotection & Modulation NFkB->Neuroprotection ERK ERK PKC->ERK ERK->Neuroprotection

Caption: DADLE signaling cascade via the delta-opioid receptor.

Comparative Electrophysiological Effects: A Tale of Two Neuron Types

The differential effects of DADLE on neuronal activity are most evident when comparing its impact on inhibitory interneurons versus excitatory pyramidal neurons. These differences can be quantitatively assessed using techniques such as whole-cell patch-clamp electrophysiology.

Impact on Inhibitory Interneurons

Application of DADLE to inhibitory interneurons typically results in a hyperpolarization of the cell membrane and a decrease in their firing rate.[4] This is primarily due to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions.

Furthermore, DADLE acts on presynaptic terminals of these interneurons to reduce the release of GABA. A key piece of evidence for this comes from the analysis of miniature inhibitory postsynaptic currents (mIPSCs), which represent the spontaneous release of single vesicles of neurotransmitter. Studies using the enkephalin analog D-Ala2-Met5-enkephalinamide (DALA), which has a similar mechanism of action to DADLE, have shown a decrease in the frequency of mIPSCs in the presence of the drug, with no change in their amplitude.[1] This strongly suggests a presynaptic mechanism of action, as a change in amplitude would indicate a postsynaptic effect.

Impact on Excitatory Pyramidal Neurons

In contrast to its direct inhibitory effects on interneurons, the primary effect of DADLE on excitatory pyramidal neurons is often indirect, resulting from the suppression of GABAergic input. This disinhibition can lead to an increase in the excitability of pyramidal neurons.[5][6] However, the net effect on pyramidal cell firing can be complex and context-dependent, as some studies have suggested that high concentrations of DOR agonists can have direct inhibitory effects on pyramidal cells as well.

The table below summarizes the expected comparative electrophysiological effects of DADLE on these two major neuronal populations.

ParameterInhibitory InterneuronsExcitatory Pyramidal Neurons
Membrane Potential HyperpolarizationMinimal direct change; indirect depolarization due to disinhibition
Firing Rate DecreaseIncrease (due to disinhibition)
GABAergic Transmission Decreased presynaptic release (↓ mIPSC frequency)Increased excitability due to reduced GABAergic tone
Glutamatergic Transmission No direct effectNo direct effect on release; postsynaptic excitability may be enhanced

Differential Effects on Gene Expression: Unveiling Neuronal Activation Patterns

The immediate early gene c-Fos is a widely used marker of neuronal activation. Its expression is rapidly induced following strong neuronal depolarization. By combining c-Fos immunohistochemistry with markers for specific neuronal subtypes, it is possible to map which cell populations are activated by a given stimulus, including the application of DADLE.

Given DADLE's primary action of disinhibiting pyramidal neurons, it is hypothesized that DADLE application would lead to a significant increase in c-Fos expression within excitatory pyramidal populations, while having a lesser or even suppressive effect on c-Fos expression in inhibitory interneurons. Studies have shown that activation of specific interneuron populations, such as parvalbumin (PV) and somatostatin (SST) expressing interneurons, can suppress c-Fos expression in pyramidal neurons.[3] Therefore, by inhibiting these interneurons, DADLE would be expected to increase pyramidal cell c-Fos expression.

Another key downstream target of neuronal activity is the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in activity-dependent gene expression and synaptic plasticity.[7][8] It is plausible that the increased excitability of pyramidal neurons following DADLE-induced disinhibition would lead to enhanced CREB phosphorylation in this cell type. Conversely, the direct inhibitory actions of DADLE on interneurons would likely result in reduced CREB phosphorylation in these cells.

The following table outlines the predicted differential effects of DADLE on these molecular markers of neuronal activity.

Molecular MarkerInhibitory InterneuronsExcitatory Pyramidal Neurons
c-Fos Expression Likely decreased or unchangedLikely increased
CREB Phosphorylation Likely decreasedLikely increased

Experimental Protocols for Comparative Analysis

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of membrane potential, firing rate, and postsynaptic currents in individual neurons.

Protocol:

  • Slice Preparation:

    • Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold aCSF.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Visualize neurons using differential interference contrast (DIC) optics. Identify pyramidal neurons by their characteristic triangular soma and prominent apical dendrite, and interneurons by their typically smaller, more rounded somata located in various layers.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. For voltage-clamp recordings of IPSCs, use a cesium-based internal solution to block potassium channels. For current-clamp recordings, use a potassium-based internal solution.

    • Establish a gigaseal and obtain a whole-cell recording configuration.

    • In current-clamp mode, record baseline membrane potential and firing rate in response to depolarizing current injections.

    • In voltage-clamp mode, hold the neuron at a potential that allows for the recording of either excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

    • Bath apply DADLE at a known concentration (e.g., 1-10 µM) and record the changes in the parameters measured in the baseline condition.

    • To measure mIPSCs, add tetrodotoxin (TTX) to the aCSF to block action potentials.

Start Prepare Brain Slices Record_Baseline Record Baseline Activity Start->Record_Baseline Apply_DADLE Apply DADLE Record_Baseline->Apply_DADLE Record_Post_DADLE Record Post-DADLE Activity Apply_DADLE->Record_Post_DADLE Analyze Analyze Data (Firing Rate, PSCs) Record_Post_DADLE->Analyze

Caption: Workflow for patch-clamp electrophysiology experiments.
Immunohistochemistry for c-Fos and Neuronal Markers

This method allows for the visualization and quantification of neuronal activation in specific cell populations.

Protocol:

  • Tissue Preparation:

    • Administer DADLE or a vehicle control to the animal via the desired route (e.g., intracerebroventricular injection).

    • After a set time (typically 60-90 minutes for c-Fos expression), deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.

    • Section the brain into 30-40 µm thick sections using a cryostat or freezing microtome.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in sodium citrate buffer).

    • Block non-specific binding with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) in PBS for 1-2 hours at room temperature.

    • Incubate sections overnight at 4°C with primary antibodies against c-Fos and a marker for a specific neuronal subtype (e.g., anti-Parvalbumin for PV-interneurons, anti-GAD67 for GABAergic neurons, or anti-NeuN for general neurons).

    • Wash sections in PBS.

    • Incubate with species-appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash sections in PBS and mount on slides with a mounting medium containing DAPI to counterstain cell nuclei.

  • Imaging and Analysis:

    • Image the stained sections using a confocal or fluorescence microscope.

    • Quantify the number of c-Fos positive cells within each neuronal population in the brain region of interest.

Start Tissue Preparation (Perfusion & Sectioning) Blocking Blocking Start->Blocking Primary_Ab Primary Antibody Incubation (c-Fos & Neuronal Marker) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging Imaging & Quantification Secondary_Ab->Imaging

Caption: Immunohistochemistry workflow for c-Fos detection.

Conclusion and Future Directions

The differential effects of DADLE on inhibitory and excitatory neurons underscore the complexity of opioid modulation in the brain. The primary mechanism of DADLE appears to be the presynaptic inhibition of GABA release from interneurons, leading to a disinhibition of principal excitatory neurons. This has significant implications for understanding the role of the delta-opioid system in various physiological and pathological processes.

Future research should focus on dissecting the effects of DADLE on specific subtypes of interneurons (e.g., parvalbumin-expressing vs. somatostatin-expressing), as these cells have distinct roles in shaping network activity.[3][9] Furthermore, investigating the long-term consequences of DADLE exposure on synaptic plasticity and gene expression in different neuronal populations will be crucial for evaluating its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for these important future investigations.

References

  • van Heukelum, S., et al. (2021). Gradient of Parvalbumin- and Somatostatin-Expressing Interneurons Across Cingulate Cortex Is Differentially Linked to Aggression and Sociability in BALB/cJ Mice. Frontiers in Neural Circuits, 15, 707825. [Link]

  • Tamagnini, F., et al. (2015). Altered intrinsic excitability of hippocampal CA1 pyramidal neurons in aged PDAPP mice. Frontiers in Cellular Neuroscience, 9, 372. [Link]

  • Angstadt, J. D., & Calabrese, R. L. (1991). A hyperpolarization-activated inward current in heart interneurons of the medicinal leech. The Journal of Neuroscience, 11(3), 746-757. [Link]

  • Gitler, D., et al. (2004). Different Presynaptic Roles of Synapsins at Excitatory and Inhibitory Synapses. Journal of Neuroscience, 24(50), 11368-11376. [Link]

  • Cohen, G. A., et al. (1992). Opioid inhibition of GABA release from presynaptic terminals of rat hippocampal interneurons. Neuron, 8(2), 343-350. [Link]

  • Lisman, J., et al. (2018). CREB-Dependent Transcriptional Control and Quantal Changes in Persistent Long-Term Potentiation in Hippocampal Interneurons. eNeuro, 5(4), ENEURO.0193-18.2018. [Link]

  • Anderson, A. E., et al. (2004). CREB phosphorylation occurs in pyramidal and granular neurons. Epilepsia, 45(12), 1512-1522. [Link]

  • Fu, C., et al. (2022). Anterior cingulate cortex parvalbumin and somatostatin interneurons shape social behavior in male mice. Nature Communications, 13(1), 2248. [Link]

  • Haaranen, M. J., et al. (2021). Selective inhibition of excitatory synaptic transmission alters the emergent bursting dynamics of in vitro neural networks. Frontiers in Cellular Neuroscience, 15, 736894. [Link]

  • Baden, T., & Hedwig, B. (2010). GABAA presynaptic inhibition regulates the gain and kinetics of retinal output neurons. eLife, 9, e63359. [Link]

  • Gulledge, A. T., & Jaffe, D. B. (1998). Multiple effects of dopamine on layer V pyramidal cell excitability in rat prefrontal cortex. Journal of Neurophysiology, 80(6), 2749-2761. [Link]

  • Marder, E., & Eisen, J. S. (2021). The hyperpolarization-activated current shifts the dynamic range of a voltage-dependent electrical synapse. eLife, 10, e71786. [Link]

  • Filliol, D., et al. (2000). Mice deficient for delta- and mu-opioid receptors exhibit opposing alterations of emotional responses. Nature Genetics, 25(2), 195-200. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Enkephalinamide Analogs

This guide provides a comprehensive framework for the safe and compliant disposal of synthetic opioid peptides, specifically focusing on enkephalinamide-Leu, Ala(2)- and its related compounds. As a laboratory professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of synthetic opioid peptides, specifically focusing on enkephalinamide-Leu, Ala(2)- and its related compounds. As a laboratory professional, your responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its proper disposal. This document is designed to build your expertise and trust in handling such potent, biologically active molecules by providing not just procedural steps, but the scientific and regulatory rationale behind them. Our goal is to ensure the safety of personnel, maintain strict regulatory compliance, and promote environmental stewardship.

Part 1: Core Principles and Hazard Assessment

Enkephalinamide-Leu, Ala(2)- is a synthetic analog of an endogenous opioid peptide, designed for enhanced stability and potent activity at opioid receptors.[1] While its primary use is in neurological and pharmacological research, its biological activity necessitates that it be treated as a potentially hazardous substance, regardless of its classification on any single Safety Data Sheet (SDS). Several SDSs for similar compounds indicate potential for irritation to mucous membranes and the respiratory tract, and possible harm through inhalation, ingestion, or skin absorption.[2][3] Therefore, a conservative approach grounded in the principle of "as low as reasonably achievable" (ALARA) exposure is paramount.[4]

The single most critical determination for the disposal pathway of enkephalinamide analogs is their status under the Drug Enforcement Administration's (DEA) Controlled Substances Act (CSA). Many opioid agonists are scheduled substances, and their disposal is rigorously regulated within a "closed system" to prevent diversion.[5]

It is the principal investigator's legal responsibility to determine if the specific analog in use is a DEA-scheduled controlled substance. This information dictates the entire disposal protocol.

Table 1: Hazard Assessment and Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Biological Activity Potent opioid receptor agonist. Systemic absorption can have unintended physiological effects.Handling Solid/Powder: Chemical safety goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and potentially respiratory protection if dust can be generated.[6][7] Handling Solutions: Chemical safety goggles, disposable nitrile gloves, and a lab coat.
Irritant May cause skin, eye, and respiratory tract irritation.[2][3]Wear appropriate PPE to prevent contact.[8] Work in a well-ventilated area or chemical fume hood when handling powders.[3][8]
Regulatory Potential classification as a DEA Controlled Substance and/or an EPA Hazardous Waste.Adherence to specific handling, storage, inventory, and disposal protocols as mandated by the DEA and EPA is required.

Part 2: The Disposal Decision Workflow

The disposal pathway for enkephalinamide-Leu, Ala(2)- diverges based on its regulatory classification. The following workflow illustrates the critical decision-making process that ensures compliance.

DisposalWorkflow cluster_dea DEA Controlled Substance Pathway cluster_epa Hazardous Pharmaceutical Waste Pathway start Waste Generation: Unused, Expired, or Contaminated Enkephalinamide-Leu, Ala(2)- decision Is the compound a DEA Scheduled Controlled Substance? start->decision segregate_dea Step 1: Segregate & Secure Mark as 'Expired - Do Not Use'. Store in original container within a secure, locked location. decision->segregate_dea  YES segregate_epa Step 1: Segregate Waste Collect in a dedicated, compatible, and sealed hazardous waste container. decision->segregate_epa NO   dea_path YES record_dea Step 2: Update Records Log the material for disposal in all relevant DEA inventory and usage records. segregate_dea->record_dea contact_rd Step 3: Arrange Disposal Contact a DEA-registered 'Reverse Distributor' to manage collection and destruction. record_dea->contact_rd document_dea Step 4: Document Transfer Complete all required documentation (e.g., DEA Form 41, transfer records) provided by the Reverse Distributor. contact_rd->document_dea end_dea Disposal Complete (Rendered Non-Retrievable) document_dea->end_dea epa_path NO label_epa Step 2: Label Container Label as 'Hazardous Waste Pharmaceuticals' with contents, accumulation start date, and hazard characteristics. segregate_epa->label_epa store_epa Step 3: Store in SAA Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_epa->store_epa contact_ehs Step 4: Arrange Pickup Contact your institution's Environmental Health & Safety (EHS) department for waste pickup. store_epa->contact_ehs end_epa Disposal Complete (via permitted TSDF) contact_ehs->end_epa

Caption: Disposal decision workflow for enkephalinamide waste.

Part 3: Standard Operating Procedures (SOPs) for Disposal

Based on the decision workflow, follow the appropriate detailed protocol below.

SOP A: Disposal as a DEA Controlled Substance

This procedure must be followed if the enkephalinamide analog is listed on any DEA schedule. The core principle is maintaining a strict chain of custody until the substance is rendered non-retrievable.[9]

Methodology:

  • Cease Use and Secure: Immediately remove any expired, damaged, or otherwise unwanted containers of the controlled substance from active inventory.[10] Clearly mark the container "Expired - DO NOT USE" and continue to store it in the DEA-approved locked safe or cabinet.

  • Update All Records: Contemporaneously document the removal of this material from active stock in your controlled substance usage logs.[11] Create an entry indicating the quantity and date designated for disposal. All records must be maintained for a minimum of two years.[11]

  • Engage a Reverse Distributor: The only legally permissible method for a research registrant to dispose of controlled substances is through a DEA-registered reverse distributor.[10][12] Contact your institution's EHS or Research Compliance office to identify the approved vendor. You must establish an account and arrange for the pickup of the materials.[12]

  • Document the Disposal: The reverse distributor will provide specific instructions and required paperwork, which may include an inventory of the substances to be destroyed. The DEA requires that the destruction of a controlled substance be documented, rendering it "non-retrievable".[9] Retain all records of the transfer to the reverse distributor as part of your permanent DEA compliance file.

  • Disposal of Trace Contaminated Items: Materials with trace contamination (e.g., empty vials, used gloves, weigh boats) should also be segregated. Consult with your reverse distributor or EHS office. In many cases, these items are managed as biohazardous or hazardous pharmaceutical waste, requiring incineration to prevent aerosolization and ensure destruction.[13]

SOP B: Disposal as a Non-Controlled Hazardous Pharmaceutical Waste

If you have definitively confirmed the substance is not DEA-scheduled, it must be managed as a hazardous pharmaceutical waste under EPA's Resource Conservation and Recovery Act (RCRA).

Methodology:

  • Segregate Waste at the Source: Never mix enkephalinamide waste with other chemical waste streams unless explicitly approved by your EHS department.[14][15] Designate a specific waste container for all enkephalinamide-related waste, including the pure compound, contaminated solutions, and trace-contaminated labware.

  • Use Appropriate Containers: Collect waste in a container that is compatible with the chemical and any solvents used. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid that remains closed except when adding waste.[14][16][17]

  • Properly Label the Container: Federal and state regulations require clear labeling.[17] The label must include:

    • The words "Hazardous Waste Pharmaceuticals".[16]

    • A clear identification of the contents (e.g., "Enkephalinamide-Leu, Ala(2)- in DMSO/Saline").

    • The date when waste was first added (the "accumulation start date").

    • An indication of the associated hazards (e.g., Toxic).

  • Manage the Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[14][17] The SAA must be under the control of the laboratory personnel. It is best practice to use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[14]

  • Schedule EHS Pickup: Once the container is full or you are approaching the time limit for accumulation (per institutional policy), contact your EHS department to schedule a pickup. Do not dispose of this waste via any other means.

  • Prohibition of Sewering: It is illegal to dispose of hazardous waste pharmaceuticals by flushing them down the drain.[18][19] This practice introduces active pharmaceutical ingredients into waterways, posing a significant environmental hazard.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risk.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don PPE: Before addressing the spill, put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: For a solid powder, gently cover it with absorbent pads. For a liquid, surround the spill with absorbent material, working from the outside in.[15]

  • Clean and Decontaminate: Use appropriate cleaning materials to absorb the spill. Once absorbed, decontaminate the area with a suitable cleaning agent (e.g., soap and water, followed by 70% ethanol).

  • Dispose of Waste: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in your designated hazardous waste container for enkephalinamide.[15]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]

  • Inhalation (of powder): Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[2][3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][8]

References

  • LKT Laboratories, Inc. (n.d.). Met-Enkephalin Amide Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • University of Houston. (n.d.). Guideline for Chemotherapy and Other Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs - Section V, F. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Government Medical College & Hospital, Chandigarh. (n.d.). Biomedical Waste Management. Retrieved from [Link]

  • Westlab. (2024). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2022). Researcher's Manual. Retrieved from [Link]

  • Clym Environmental Services. (2024). Medical Waste Management 101: Essential Best Practices for Laboratory Teams. Retrieved from [Link]

  • Virginia Commonwealth University. (2023). Use of Controlled Substances in Research Manual. Retrieved from [Link]

  • Polovich, M., & Clark, P. C. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Pittsburgh Office of Research Protections. (n.d.). Controlled Substance Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Federal Register. (2014). Disposal of Controlled Substances. Retrieved from [Link]

  • Ciccocioppo, R., et al. (1995). D-Ala2-Met5-enkephalinamide Impairs the Acquisition of Ethanol Preference Without Influencing Sucrose Preference. PubMed. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Emory University. (2017). DEA Controlled Substances Disposal. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2022). Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Borlongan, C. V., et al. (2003). Delta opioid peptide (D-Ala 2, D-Leu 5) enkephalin: linking hibernation and neuroprotection. ResearchGate. Retrieved from [Link]

  • Pert, C. B., et al. (1976). (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. PubMed. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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